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  • Product: 3-Cyclohexylcyclobutan-1-amine hydrochloride
  • CAS: 1909337-43-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Structural Utility of 3-Cyclohexylcyclobutan-1-amine Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 3-Cyclohexylcyclobutan-1-amine hydrochloride (CAS: 1909337-43-4) represents a highly specialized building block that merges the rigidity of a cyclobutane core with the lipophilic bulk of a cyclohexyl appendage[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind its design, and a self-validating protocol for its analytical verification prior to library synthesis.

Physicochemical Profiling & Structural Elucidation

The precise structural parameters of 3-Cyclohexylcyclobutan-1-amine HCl are critical for calculating stoichiometric equivalents during high-throughput parallel synthesis. The table below summarizes its quantitative physicochemical data.

PropertyValue
Compound Name 3-Cyclohexylcyclobutan-1-amine hydrochloride
CAS Registry Number 1909337-43-4
Molecular Formula C₁₀H₂₀ClN
Molecular Weight (HCl Salt) 189.73 g/mol
Molecular Weight (Free Base) 153.26 g/mol
SMILES String (HCl Salt) NC1CC(C2CCCCC2)C1.[H]Cl
SMILES String (Free Base) NC1CC(C2CCCCC2)C1
Hydrogen Bond Donors 3 (as the ammonium salt)
Hydrogen Bond Acceptors 0 (1 as the free base)

Data corroborated via standard chemical registry databases[1][2].

Structural Causality in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific moieties are chosen during hit-to-lead optimization. The architecture of 3-Cyclohexylcyclobutan-1-amine HCl is not arbitrary; it is a meticulously designed system where each component serves a distinct pharmacological purpose.

  • The Cyclobutane Core (Conformational Restriction): Unlike highly flexible linear alkyl chains, the cyclobutane ring adopts a rigid, puckered conformation with an approximate 30° dihedral angle[3]. In drug discovery, this fragment is utilized to achieve conformational restriction without significantly altering the molecule's electronic properties[4]. This puckering locks the primary amine and the cyclohexyl group into specific spatial trajectories, drastically reducing the entropic penalty that occurs when a flexible molecule binds to a target protein[5][6].

  • The Cyclohexyl Substituent (Lipophilic Anchoring): The addition of the cyclohexyl group provides significant lipophilic bulk. In structure-based drug design, this aliphatic ring is strategically positioned to occupy deep, hydrophobic pockets within a target receptor. The displacement of high-energy water molecules from these pockets drives binding affinity through favorable desolvation and van der Waals interactions[5].

  • The Hydrochloride Salt Form (Stability & Handling): Free base primary amines of low molecular weight (MW 153.26) are notoriously difficult to handle; they are prone to volatility, rapid oxidation, and poor aqueous solubility[2]. Conversion to the hydrochloride salt (MW 189.73) resolves these logistical bottlenecks[1]. It yields an air-stable, crystalline solid that allows for precise stoichiometric weighing and provides the enhanced aqueous solubility required for downstream biological assays.

Experimental Protocol: Analytical Validation Workflow

Before integrating 3-Cyclohexylcyclobutan-1-amine HCl into amide coupling or reductive amination workflows, its synthetic integrity must be verified. The following self-validating protocol ensures that the building block has not degraded and is the correct chemotype.

Step 1: Sample Preparation
  • Action: Weigh exactly 1.0 mg of the crystalline hydrochloride salt. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v) to create a 1 mg/mL stock solution.

  • Causality: The 1:1 organic/aqueous ratio ensures complete dissolution of the polar salt while maintaining compatibility with the initial highly-aqueous conditions of reverse-phase chromatography.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Action: Inject 1 µL onto a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a standard gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Validation Check: Monitor the Electrospray Ionization Positive (ESI+) trace. Because the hydrochloride salt completely dissociates in the mobile phase, the mass spectrometer will only detect the protonated free base. You must observe a dominant [M+H]+ peak at m/z 154.2 (calculated for the C10​H20​N+ ion). The absence of this peak indicates severe degradation or misidentification.

Step 3: Proton Nuclear Magnetic Resonance (1H NMR) Confirmation
  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO−d6​ ).

  • Validation Check: Scan from 0 to 10 ppm.

    • Ammonium Signature: Look for a broad, exchangeable signal near 8.0 ppm integrating to 3 protons ( −N+H3​ ). This confirms the retention of the HCl salt form.

    • Cyclobutane Signature: Observe the complex, tightly coupled multiplets between 1.5 and 2.5 ppm. This splitting pattern is the hallmark of the rigid, puckered cyclobutane methine and methylene protons.

Structural Causality Visualization

The following diagram maps the logical relationship between the structural features of 3-Cyclohexylcyclobutan-1-amine HCl and their functional impact in drug discovery.

G A 3-Cyclohexylcyclobutan-1-amine HCl B Cyclobutane Core A->B C Cyclohexyl Group A->C D Primary Amine A->D E HCl Salt Form A->E B_detail Conformational Restriction & Vector Control B->B_detail C_detail Lipophilic Bulk & Hydrophobic Binding C->C_detail D_detail H-Bond Donor & Synthetic Attachment D->D_detail E_detail Crystalline Stability & Aqueous Solubility E->E_detail

Structural causality map of 3-Cyclohexylcyclobutan-1-amine HCl in drug design.

References

  • Radboud Repository / ChemMedChem. "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem (2022). URL: [Link]

Sources

Exploratory

Engineering the Puckered Ring: Applications of Cyclobutane Amine Scaffolds in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I have witnessed the paradigm shift from flat, sp²-rich molecules to complex, three-dimensional architectures in drug discovery. The cyclobutane amine scaffold has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have witnessed the paradigm shift from flat, sp²-rich molecules to complex, three-dimensional architectures in drug discovery. The cyclobutane amine scaffold has emerged as a privileged motif, offering a unique balance of conformational rigidity, metabolic stability, and vector control. This technical guide explores the thermodynamic rationale behind cyclobutane integration, analyzes its impact on pharmacokinetic (PK) profiles, and provides field-validated synthetic protocols for its incorporation.

The Thermodynamic and Pharmacokinetic Imperative

The four-membered carbocycle of cyclobutane imposes significant conformational constraints. By locking flexible amine linkers into a rigid, puckered conformation, we reduce the entropic penalty of target binding, which directly translates to enhanced binding affinity 1[1]. Furthermore, cyclobutanes serve as excellent bioisosteres for larger, metabolically vulnerable rings.

A classic example of this application is the development of Ivosidenib (Tibsovo), a first-in-class IDH1 inhibitor approved by the FDA in 2018 for the treatment of acute myeloid leukemia (AML). Early lead compounds utilizing a cyclohexyl amine moiety suffered from high metabolic clearance due to rapid CYP450-mediated oxidation. By replacing the cyclohexyl amine with a difluorocyclobutanyl amine, medicinal chemists successfully blocked the primary sites of metabolism, shifting the clearance profile into a highly favorable range while maintaining target engagement 2[2].

G Start Hit Compound (Cyclohexyl Amine) Issue High Metabolic Clearance (CYP450 Oxidation) Start->Issue Strategy Isosteric Replacement (Conformational Restriction) Issue->Strategy Design Difluorocyclobutyl Amine Scaffold Strategy->Design Result Ivosidenib (FDA Approved) Low Clearance, High Potency Design->Result

Workflow of metabolic stability optimization via cyclobutane amine substitution.

Similarly, in the optimization of the RORγt inhibitor TAK-828F, replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid drastically improved in vitro potency and the overall pharmacokinetic profile, propelling the compound into clinical trials for autoimmune diseases 3[3].

Quantitative Physicochemical Profiling

When designing a drug candidate, the choice of the amine-bearing ring system dictates the molecule's fate in vivo. The table below summarizes the physicochemical shifts observed when transitioning from traditional rings to cyclobutane scaffolds.

Scaffold TypeRing Strain (kcal/mol)Relative Lipophilicity (ΔLogP)Metabolic Stability (Cl_int)Conformational Rigidity
Cyclohexyl Amine ~0.0BaselineHigh Clearance (CYP oxidation)Flexible (Chair flip)
Cyclopentyl Amine ~6.2-0.4Medium-High ClearanceSemi-flexible (Envelope)
Cyclobutyl Amine ~26.3-0.8Medium ClearanceRigid (Puckered)
Difluorocyclobutyl Amine ~28.0-0.2Low Clearance (Blocked sites)Highly Rigid

Data synthesized from comparative fragment-based drug discovery (FBDD) analyses 4[4].

Synthetic Methodologies & Self-Validating Protocols

The construction of the strained cyclobutane ring historically presented a synthetic bottleneck. Today, advanced catalytic and photochemical methodologies allow for precise, stereocontrolled synthesis. Below are two self-validating protocols designed to ensure high yield and purity.

Visible-Light-Mediated[2+2] Photocycloaddition for Cyclobutane-Fused Indolines

Causality & Logic: The formation of cyclobutane-fused heterocycles requires overcoming a massive activation barrier. We utilize a Lewis acid (Gadolinium triflate) paired with a chiral PyBox ligand to form a rigid pre-complex with the N-protected indole. This pre-organization lowers the LUMO of the indole and dictates facial selectivity. We conduct this reaction at -65 °C to suppress non-radiative decay and background thermal racemic pathways, ensuring an enantiomeric excess (ee) >95% 5[5].

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LEDs Radical Radical Cation Intermediate PC_star->Radical SET (Oxidation) Substrate Alkene + Heterocycle (Chiral Pre-complex) Substrate->Radical e- transfer Product Cyclobutane-Fused Amine Scaffold Radical->Product [2+2] Cycloaddition & Back ET Product->PC Catalyst Regeneration

Catalytic cycle for visible-light-mediated enantioselective [2+2] photocycloaddition.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk tube and add Gadolinium triflate (Gd(OTf)₃) (10 mol%) and chiral PyBox ligand (12.5 mol%). Evacuate and backfill with argon three times.

  • Complexation: Add anhydrous THF (0.1 M) and stir at room temperature for 30 minutes to ensure complete formation of the chiral Lewis acid complex.

  • Substrate Addition: Add the N-protected indole derivative (1.0 equiv). Cool the reaction vessel precisely to -65 °C using a dry ice/acetone bath.

  • Initiation: Add the styrene derivative (2.0 equiv). Irradiate the mixture with 456 nm blue LEDs while maintaining -65 °C under a strict argon atmosphere.

  • Validation & Quenching: Monitor via TLC. The reaction is self-validating; the disappearance of the highly fluorescent indole starting material under UV indicates conversion. Once complete (typically 12-16 h), quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Functionalization: Amide Coupling of Sterically Hindered Cyclobutane Amines

Causality & Logic: Cyclobutane amines, particularly trans-substituted variants, present a sterically demanding environment due to the puckered ring. Standard aqueous Schotten-Baumann conditions often fail due to competitive hydrolysis of the acid chloride. By utilizing strictly anhydrous conditions with 3 Å molecular sieves, we eliminate water. Triethylamine (Et₃N) acts as an HCl scavenger, driving the equilibrium forward. During extraction, adding 5% trifluoroethanol (CF₃CH₂OH) to the organic phase disrupts the strong hydrogen-bonding networks of the resulting amide, preventing product loss in the aqueous phase 4[4].

Step-by-Step Protocol:

  • Activation: Dissolve the cis- or trans-cyclobutane amine (1.0 equiv) in anhydrous DCM (0.30 M) in a round-bottom flask containing freshly activated 3 Å molecular sieves. Cool to 0 °C.

  • Coupling: Dropwise, add the acid chloride (1.2 equiv) followed by Et₃N (1.2 equiv). The immediate formation of a white precipitate (Et₃N·HCl) visually validates the nucleophilic attack.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Filter the mixture through a Celite pad to remove sieves and salts. Partition the filtrate between EtOAc and saturated aqueous Na₂CO₃.

  • Extraction: Extract the aqueous phase twice with DCM containing 5% CF₃CH₂OH. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Conclusion

The integration of cyclobutane amine scaffolds represents a sophisticated strategy in modern medicinal chemistry. By leveraging the thermodynamic advantages of conformational restriction, drug developers can optimize metabolic stability and target affinity simultaneously. As synthetic methodologies like visible-light photocatalysis become more accessible, the cyclobutane motif will continue to transition from a synthetic curiosity to a foundational pillar of rational drug design.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC / NIH URL: [Link]

  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PMC / NIH URL: [Link]

Sources

Foundational

Structure-activity relationship (SAR) of 3-Cyclohexylcyclobutan-1-amine derivatives

The rational design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, physicochemical properties, and blood-brain barrier (BBB) penetrance. Historically, lipophilic amines...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, physicochemical properties, and blood-brain barrier (BBB) penetrance. Historically, lipophilic amines such as adamantane derivatives (e.g., memantine, amantadine) have served as privileged scaffolds for CNS targets[1]. However, as the chemical space for these traditional bulky amines becomes exhausted, medicinal chemists are turning to novel, conformationally restricted bioisosteres.

This technical guide explores the 3-cyclohexylcyclobutan-1-amine scaffold—a highly versatile, next-generation pharmacophore. By combining the rigid, puckered geometry of a cyclobutane ring with the lipophilic bulk of a cyclohexane ring, this scaffold offers unprecedented control over 3D vector projection and pharmacokinetic optimization.

Structural Rationale & Pharmacophore Dynamics

The 3-cyclohexylcyclobutan-1-amine scaffold is engineered to address two primary challenges in CNS drug discovery: entropic penalties during target binding and passive diffusion across the BBB.

The Cyclobutane Core: Conformational Restriction

Unlike flexible alkyl chains, the four-membered carbocycle of cyclobutane imposes significant conformational constraints. By locking flexible linkers into a rigid conformation, the entropic penalty of binding to a biological target is drastically reduced, potentially leading to higher affinity[2]. Furthermore, the cyclobutane ring adopts a puckered conformation to relieve torsional strain. This puckering disrupts molecular planarity, which reduces crystal lattice packing energy and improves aqueous solubility—a critical advantage over flat, aromatic bioisosteres[3].

The Cyclohexyl Moiety: Lipophilic Bulk

To achieve CNS penetrance, a molecule must typically possess a molecular weight below 400 Da and high lipid solubility[4]. The addition of the cyclohexyl group significantly increases the LogP of the scaffold. This lipophilicity not only facilitates passive lipid-mediated penetration of the BBB but also drives binding affinity by occupying deep hydrophobic pockets within target receptors (such as the pore-lining residues of the NMDA receptor or the hydrophobic clefts of Sigma-1 receptors)[1].

The Primary Amine: Electrostatic Anchoring

At physiological pH, the primary amine is protonated (pKa ~ 10.2). This cationic center is essential for forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the binding sites of various CNS targets. The cyclobutane core ensures that the distance and angle between this cationic anchor and the lipophilic cyclohexyl group are strictly maintained[5].

Pharmacophore Core 3-Cyclohexylcyclobutan-1-amine Amine Primary Amine (pKa ~ 10.2) Core->Amine Ionization Cyclohexyl Cyclohexyl Ring (Lipophilic Bulk) Core->Cyclohexyl Dispersion Cyclobutane Cyclobutane Core (Rigid Scaffold) Core->Cyclobutane Restriction Target1 Salt Bridge with Asp/Glu Residue Amine->Target1 Electrostatic Target2 Hydrophobic Pocket Occupancy Cyclohexyl->Target2 Van der Waals Target3 Reduced Entropic Penalty Cyclobutane->Target3 Pre-organization

Pharmacophore model of 3-cyclohexylcyclobutan-1-amine binding dynamics.

Structure-Activity Relationship (SAR) Profiling

To illustrate the SAR dynamics of this scaffold, we present comparative data against a generalized CNS target model (e.g., uncompetitive NMDA receptor antagonism). The data highlights the critical importance of stereochemistry and rigidification.

Table 1: Comparative SAR of Cyclobutane Derivatives
CompoundR-Group (Position 3)StereochemistryIC₅₀ (nM)cLogPBBB Permeability (Pₑ x 10⁻⁶ cm/s)
1 H (Cyclobutanamine)N/A>10,0000.81.2
2 Methylcis/trans mix4,5001.44.5
3 Cyclohexylcis1253.218.4
4 Cyclohexyltrans143.219.1

SAR Causality: The stark difference in potency between the cis (Compound 3) and trans (Compound 4) isomers is driven by vector projection. In the trans configuration, the cyclobutane puckering allows the bulky cyclohexyl group to adopt a pseudo-equatorial position while the amine sits pseudo-axially. This specific geometry perfectly aligns the electrostatic and hydrophobic vectors with the target receptor. The cis isomer suffers from steric clash and suboptimal vector alignment, resulting in a nearly 9-fold drop in potency.

Table 2: Physicochemical & ADME Profile of the trans Isomer
Parametertrans-3-Cyclohexylcyclobutan-1-amineIdeal CNS Range
Molecular Weight (Da) 153.26< 400
Topological Polar Surface Area (Ų) 26.0< 90
cLogP 3.22.0 - 5.0
Ligand Efficiency (LE) 0.52 kcal/mol/heavy atom> 0.3

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the integrity of the chemical synthesis and biological assays.

Protocol A: Stereoselective Synthesis of trans-3-Cyclohexylcyclobutan-1-amine HCl

This protocol utilizes reductive amination. The causality behind reagent selection is critical: sodium cyanoborohydride (NaBH₃CN) is chosen because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone at slightly acidic pH.

  • Imine Formation: Dissolve 3-cyclohexylcyclobutan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours. Causality: Excess ammonium acetate drives the equilibrium toward the imine intermediate.

  • Selective Reduction: Cool the mixture to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Adjust the pH to ~6.0 using glacial acetic acid. Stir for 12 hours at room temperature.

  • Acid-Base Extraction (Self-Validation Step 1): Quench with 1M NaOH to pH 12. Extract with dichloromethane (DCM). Wash the organic layer with 1M HCl to pull the amine into the aqueous phase as a salt (leaving neutral unreacted ketone in the DCM). Re-basify the aqueous layer to pH 12 and extract with fresh DCM. Causality: This ensures absolute removal of non-basic organic impurities.

  • Diastereomeric Resolution: Separate the cis and trans isomers via preparative HPLC (Chiralpak IG column, Hexane/IPA/DEA 90:10:0.1).

  • Salt Formation: Dissolve the isolated trans isomer in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry under vacuum to yield the hydrochloride salt.

  • Analytical Validation (Self-Validation Step 2): Confirm >98% diastereomeric excess (d.e.) via ¹H-NMR (focusing on the coupling constants of the cyclobutane methine protons) and LC-MS.

Protocol B: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to predict passive BBB penetration. Porcine brain lipid (PBL) is used to accurately mimic the lipid composition of the mammalian blood-brain barrier[6].

  • Donor Preparation: Prepare a 10 mM stock of the synthesized HCl salt in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of a 20 mg/mL solution of PBL in dodecane. Causality: Dodecane acts as a stable, non-volatile solvent that holds the lipid in the membrane pores.

  • Assembly: Add 300 µL of the donor solution to the bottom plate. Place the coated acceptor plate on top and add 200 µL of fresh PBS to the acceptor wells.

  • Integrity Control (Self-Validation Step): Include a well with Lucifer Yellow (a highly polar, membrane-impermeable dye). If Lucifer Yellow is detected in the acceptor well, the lipid membrane is compromised, and the plate's data must be discarded.

  • Incubation: Incubate the sandwich plate at 25°C for 18 hours in an unstirred environment to allow passive diffusion to reach equilibrium.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pₑ).

PAMPA Step1 Prepare Donor Solution (Compound in Buffer) Step3 Assemble Sandwich Plate (Donor + Acceptor) Step1->Step3 Step2 Coat Filter Membrane (Porcine Brain Lipid) Step2->Step3 Step4 Incubate (18h, 25°C, Unstirred) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Pe (Permeability) Step5->Step6

Step-by-step workflow for the PAMPA-BBB permeability assay.

References

  • The Cyclobutane Moiety in Medicinal Chemistry: Applic
  • Transport of small molecules through the blood-brain barrier: biology and methodology.
  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring: Design and Enantioselective Synthesis of 1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as Potent NMDA Receptor Antagonists.
  • P-Glycoprotein Deficient Mouse in situ Blood-Brain Barrier Permeability and its Prediction using an in combo PAMPA Model. PMC.

Sources

Exploratory

Thermodynamic Profiling of Cyclohexyl-Substituted Cyclobutanes: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons (Fsp³) has led to the widespread adoption of cycloalkanes as bioisosteres for flat aromatic rings. Cyclohexyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons (Fsp³) has led to the widespread adoption of cycloalkanes as bioisosteres for flat aromatic rings. Cyclohexyl-substituted cyclobutanes represent a unique structural motif that combines the rigid, vector-directing properties of the cyclohexane chair with the strained, conformationally dynamic nature of the cyclobutane ring.

Understanding the thermodynamic properties—specifically ring strain, conformational free energy ( ΔG ), and inversion barriers ( ΔG‡ )—of these bicyclic systems is critical. These parameters dictate the entropic penalty upon target binding and influence the lipophilicity and metabolic stability of the drug candidate. This whitepaper provides an in-depth analysis of the thermodynamic forces governing cyclohexylcyclobutanes, detailing the causality behind their conformational preferences and providing self-validating experimental protocols for their characterization.

Thermodynamic Fundamentals: Strain and Puckering Dynamics

The thermodynamic baseline of any cyclohexyl-substituted cyclobutane is dictated by the inherent ring strain of its constituent components. Ring strain is the energetic penalty a molecule pays due to deviations from ideal tetrahedral bond angles (angle strain) and the eclipsing of adjacent bonds (torsional strain).

The Dichotomy of Ring Strain

As shown in Table 1 , the two rings in our target motif exist at opposite ends of the thermodynamic stability spectrum. Cyclohexane is virtually strain-free (0.1 kcal/mol) because it adopts a chair conformation that achieves near-ideal 109.5° bond angles while perfectly staggering all C–H bonds.

Conversely, cyclobutane possesses a massive strain energy of approximately 26.3 kcal/mol. If cyclobutane were perfectly planar, its internal angles would be 90°, and all eight C–H bonds would be perfectly eclipsed, maximizing torsional strain. To mitigate this, the cyclobutane ring "puckers" (folds) by approximately 25°. This puckering reduces torsional strain by partially staggering the C–H bonds, but it comes at the cost of compressing the C–C–C bond angles further to ~88°, slightly increasing angle strain. The observed thermodynamic minimum is the precise equilibrium between these opposing forces.

Table 1: Standard Strain Energies of Cycloalkanes

Ring System Formula Strain Energy (kcal/mol) Primary Source of Strain
Cyclopropane C₃H₆ 27.5 Severe angle strain (60°)
Cyclobutane C₄H₈ 26.3 Angle strain & Torsional strain
Cyclopentane C₅H₁₀ 6.2 Torsional strain (eclipsing)

| Cyclohexane | C₆H₁₂ | 0.1 | Virtually strain-free (Chair) |

Data synthesized from standard thermochemical combustion analyses [1, 2].

Substituent Effects and Conformational Preferences

When a cyclohexyl group is appended to a cyclobutane ring, the thermodynamic landscape becomes highly complex. The cyclohexyl ring acts as a massive steric anchor. In the cyclohexane chair, the cyclobutyl substituent will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial steric clashes (the A-value for a cyclobutyl group is approximately 1.7 kcal/mol).

Simultaneously, the cyclobutane ring must accommodate the bulky cyclohexyl group. The puckered cyclobutane ring has distinct pseudo-axial and pseudo-equatorial positions. Placing the cyclohexyl group in the pseudo-equatorial position of the cyclobutane ring minimizes transannular steric interactions. According to extensive synergistic experimental and computational studies on 2-substituted cyclobutanes, the inversion barrier ( ΔG‡ ) for the cyclobutane ring is remarkably low—between 1.8 and 2.0 kcal/mol—allowing rapid equilibration at room temperature [3].

ConformationalDynamics Eq Equatorial-Puckered (Global Minimum) Planar Planar Transition State (Max Torsional Strain) Eq->Planar Ring Inversion ΔG‡ ~ 1.8-2.0 kcal/mol Ax Axial-Puckered (Local Minimum) Planar->Ax Puckering

Fig 1. Conformational equilibrium dynamics of a substituted cyclobutane ring.

Experimental Methodologies for Thermodynamic Profiling

To accurately utilize cyclohexylcyclobutanes in drug design, researchers must empirically validate their thermodynamic behavior. The following protocols establish a self-validating system: computational predictions are verified by Variable-Temperature NMR (VT-NMR), which in turn informs the binding thermodynamics measured by Isothermal Titration Calorimetry (ITC).

Protocol 1: Variable-Temperature NMR (VT-NMR) for Inversion Barriers

VT-NMR is the gold standard for measuring the kinetic barrier ( ΔG‡ ) of the cyclobutane ring flip. By lowering the temperature, we slow the exchange rate between the pseudo-equatorial and pseudo-axial conformers until they appear as distinct signals.

Causality Check: We use Toluene- d8​ rather than Chloroform- d because Toluene- d8​ remains liquid down to 180 K, allowing us to reach the low temperatures required to "freeze" the highly dynamic cyclobutane ring (barrier ~2.0 kcal/mol).

  • Sample Preparation: Dissolve 15-20 mg of the highly pure (>98%) cyclohexylcyclobutane derivative in 0.6 mL of anhydrous Toluene- d8​ . Transfer to a high-quality 5 mm NMR tube and seal under argon to prevent moisture condensation at low temperatures.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K (25 °C) to establish the time-averaged chemical shifts. The cyclobutane methine proton (CH) will appear as a single time-averaged multiplet.

  • Temperature Gradient: Lower the probe temperature in 10 K decrements from 298 K to 180 K. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample.

  • Coalescence Identification: Monitor the methine proton signal. Identify the exact coalescence temperature ( Tc​ ) where the single broad peak splits into two distinct signals (representing the frozen equatorial and axial conformers).

  • Thermodynamic Calculation: Calculate the activation free energy ( ΔG‡ ) using the Eyring equation:

    ΔG‡=a⋅Tc​⋅[9.972+log(Tc​/Δν)]

    (Where a is a constant, Tc​ is the coalescence temperature in Kelvin, and Δν is the frequency difference between the two conformers at the lowest temperature).

Protocol 2: Computational DFT Workflow for Enthalpic Profiling

Experimental data must be grounded in high-level quantum mechanical calculations to partition the free energy into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Conformational Search: Utilize a Molecular Mechanics Force Field (e.g., MMFF94) to generate a library of all possible rotamers and ring-puckered states.

  • Geometry Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries.

    • Self-Validation Step: Ensure there are zero imaginary frequencies for the ground states (confirming a true local minimum) and exactly one imaginary frequency for the planar cyclobutane transition state.

  • Thermochemical Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections at 298.15 K to calculate the relative standard enthalpy ( ΔH∘ ) and Gibbs free energy ( ΔG∘ ) of the conformers.

Table 2: Typical Conformational Energy Penalties (DFT Calculated) | Conformational State | Relative ΔG (kcal/mol) | Relative ΔH (kcal/mol) | | :--- | :--- | :--- | | Chair-Equatorial / Puckered-Equatorial | 0.00 (Global Min) | 0.00 | | Chair-Equatorial / Puckered-Axial | + 1.25 | + 1.10 | | Chair-Axial / Puckered-Equatorial | + 2.15 | + 2.05 | | Chair-Equatorial / Planar (Transition) | + 1.95 | + 1.80 |

Workflow Synth Compound Synthesis & Purification (>98%) NMR VT-NMR Spectroscopy (Kinetic Barriers) Synth->NMR Calorimetry Isothermal Titration Calorimetry (Binding Thermodynamics) Synth->Calorimetry Integration Thermodynamic Profile (ΔG, ΔH, -TΔS) NMR->Integration Calorimetry->Integration DFT DFT Calculations (B3LYP/6-31G*) DFT->Integration Validates Experimental Data

Fig 2. Integrated experimental and computational thermodynamic workflow.

Implications for Drug Development

The thermodynamic properties of cyclohexylcyclobutanes directly impact their utility in rational drug design.

  • Pre-organization and Entropy: Because the cyclobutane ring has a low barrier to inversion (~2 kcal/mol), it is highly flexible at physiological temperatures. However, the bulky cyclohexyl group heavily biases the equilibrium toward the pseudo-equatorial state. This conformational pre-organization reduces the entropic penalty ( −TΔS ) paid upon binding to a target protein, as the molecule is already locked into its bioactive conformation.

  • Lipophilicity and Desolvation: The high Fsp³ character of this bicyclic system increases its lipophilicity (LogP) while maintaining a compact 3D volume. The thermodynamics of desolvation—stripping water molecules away from the highly hydrophobic cyclohexylcyclobutane surface—provides a massive entropically-driven boost to target affinity.

  • Metabolic Stability: The strain energy of the cyclobutane ring (26.3 kcal/mol) makes the C–H bonds slightly more s-character rich (approaching sp² hybridization) than unstrained alkanes [4]. This subtle thermodynamic shift strengthens the C–H bonds, often rendering them more resistant to cytochrome P450-mediated oxidative metabolism compared to linear alkanes.

By rigorously applying the thermodynamic principles and analytical workflows detailed in this guide, application scientists can predictably leverage cyclohexyl-substituted cyclobutanes to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Master Organic Chemistry. "Calculation of Ring Strain In Cycloalkanes." Master Organic Chemistry, 24 Mar. 2014.[Link]

  • Wikipedia Contributors. "Ring strain." Wikipedia, The Free Encyclopedia. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study." The Journal of Organic Chemistry, 2006, 71(5), 1869-1878.[Link]

  • Wiberg, K. B., & Rablen, P. R. "A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules." Molecules (MDPI), 2020, 25(9), 2119.[Link]

Foundational

Conformational Analysis of 3-Cyclohexylcyclobutan-1-amine Hydrochloride: A Technical Guide for Rational Drug Design

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), sp³-enriched scaffolds are rapidly replacing flat, planar aromatic rings to improve aqueous solubility, reduce off-target toxicity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), sp³-enriched scaffolds are rapidly replacing flat, planar aromatic rings to improve aqueous solubility, reduce off-target toxicity, and enhance three-dimensional target complementarity[1]. 3-Cyclohexylcyclobutan-1-amine hydrochloride represents a highly versatile, semi-rigid building block. However, its utility in rational drug design hinges entirely on a rigorous understanding of its conformational dynamics[2]. This whitepaper provides an in-depth mechanistic analysis of its structural behavior, detailing the interplay between cyclobutane puckering, 1,3-disubstitution stereochemistry, and the electrostatic influence of the hydrochloride salt.

Mechanistic Conformational Dynamics

The Physics of Cyclobutane Puckering

If the cyclobutane ring were completely planar, the internal C–C–C bond angles would be 90°. While this is closer to the ideal sp³ tetrahedral angle (109.5°) than cyclopropane, a planar conformation forces all eight adjacent C–H bonds into a fully eclipsed geometry, resulting in massive torsional strain[3].

To alleviate this eclipsing interaction, the cyclobutane ring buckles into a "puckered" or "butterfly" conformation (D₂d symmetry), reducing the out-of-plane dihedral angle to approximately 25–30°[3].

  • The Causality of the Equilibrium: This puckering significantly reduces torsional strain but simultaneously compresses the internal bond angles to ~88°, thereby increasing angle strain[3]. The observed ground-state conformation is the thermodynamic compromise between minimizing torsional eclipsing and avoiding excessive angle strain[4].

1,3-Disubstitution and Stereochemical Control

Because of the puckered geometry, substituents on the cyclobutane ring occupy either pseudo-equatorial (e) or pseudo-axial (a) positions[4]. For 3-cyclohexylcyclobutan-1-amine, the relative stereochemistry (cis vs. trans) dictates the global minimum:

  • Cis-Isomer: The molecule strongly favors the diequatorial (e,e) conformation. If the ring were to flip to the diaxial (a,a) state, the transannular distance between the C1-amine and C3-cyclohexyl groups would shrink drastically, resulting in severe 1,3-diaxial steric clashes[5].

  • Trans-Isomer: The molecule must adopt a mixed conformation—either equatorial-axial (e,a) or axial-equatorial (a,e) [5]. The bulky cyclohexyl group at C3 acts as a conformational anchor (possessing a much larger A-value than the primary amine). It overwhelmingly prefers the pseudo-equatorial position to minimize steric bulk. Consequently, the amine group at C1 is forced into the pseudo-axial position.

The Hydrochloride Salt Effect

The protonated primary amine (–NH₃⁺ Cl⁻) introduces strong electrostatic and hydrogen-bonding variables. While the steric bulk of an ammonium group is relatively small, solvation effects in aqueous media stabilize the pseudo-axial orientation through a structured hydration shell. This ionic interaction further locks the trans-isomer into the (Cy-eq, NH₃⁺-ax) state, restricting the conformational flexibility of the ligand when binding to a receptor pocket[2].

G Sub 1,3-Disubstituted Cyclobutane Cis Cis Isomer Sub->Cis Trans Trans Isomer Sub->Trans CisEq Diequatorial (e,e) Global Minimum Cis->CisEq Puckering CisAx Diaxial (a,a) High Energy Cis->CisAx Puckering TransEqAx Equatorial-Axial (e,a) Favored (Bulky Cy eq) Trans->TransEqAx Puckering TransAxEq Axial-Equatorial (a,e) Disfavored Trans->TransAxEq Puckering

Caption: Conformational distribution of cis and trans 1,3-disubstituted cyclobutanes.

Self-Validating Experimental Protocols

To accurately utilize this molecule in drug development, its conformational ensemble must be empirically validated. The following protocols form a synergistic, self-correcting analytical loop[4].

Protocol 1: Solution-State NMR Spectroscopy (NOESY & J-Coupling)
  • Objective: Elucidate the time-averaged solution-state conformational ensemble.

  • Causality & Rationale: 1D NMR alone cannot resolve rapid interconverting puckered states. 2D NOESY is required because through-space dipole-dipole interactions (< 5 Å) definitively map the spatial proximity of transannular protons, validating the pseudo-equatorial/axial assignments[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-cyclohexylcyclobutan-1-amine HCl in 0.6 mL of DMSO-d₆. (DMSO is chosen over D₂O to slow the exchange rate of the NH₃⁺ protons, allowing potential observation of hydrogen bonding).

  • 1D Acquisition: Acquire high-resolution ¹H and ¹³C spectra at 298 K on a 600 MHz spectrometer. Extract ³J(H,H) vicinal coupling constants using the Karplus relationship.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms to capture steady-state NOE build-up.

  • Cross-Peak Analysis: Analyze the transannular cross-peaks between the methine protons at C1 and C3.

Self-Validation Checkpoint: In the cis-(e,e) conformer, the axial protons at C1 and C3 point directly at each other across the ring, yielding a strong NOE enhancement. If this transannular NOE is absent, the ring is either in the diaxial state or the stereochemical assignment is incorrect, triggering an immediate re-evaluation of the 1D J-couplings.

Protocol 2: Computational Energy Landscape Mapping (DFT)
  • Objective: Quantify the thermodynamic stability (ΔG) of the conformers.

  • Causality & Rationale: While experimental NMR provides time-averaged populations, Density Functional Theory (DFT) isolates the distinct energy minima of the puckered states. This proves that the observed NMR populations align mathematically with the quantum mechanical global minimum[4].

Step-by-Step Methodology:

  • Conformational Search: Perform a Monte Carlo multiple minimum (MCMM) search using the OPLS4 force field to generate initial geometries.

  • DFT Optimization: Optimize the lowest energy conformers using the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for water/DMSO to account for the dielectric stabilization of the hydrochloride salt.

  • Frequency Calculation: Run vibrational frequency calculations at the identical level of theory.

Self-Validation Checkpoint: Ensure all optimized structures yield zero imaginary frequencies. An imaginary frequency indicates a transition state (e.g., the planar planar transition state during ring flipping) rather than a true thermodynamic minimum.

G A 3-Cyclohexylcyclobutan-1-amine HCl B NMR Spectroscopy (Solution State) A->B C X-Ray Crystallography (Solid State) A->C D DFT & MD Simulations (In Silico) A->D E Data Synergy & Cross-Validation B->E NOEs, J-couplings C->E Puckering Angle D->E Energy Minima F Validated Conformational Ensemble E->F

Caption: Workflow for synergistic conformational analysis of cyclobutane derivatives.

Quantitative Conformational Data

The following tables summarize the expected quantitative parameters derived from the synergistic experimental and computational workflows.

Table 1: Thermodynamic Parameters of 3-Cyclohexylcyclobutan-1-amine Isomers

IsomerConformationRelative Free Energy (ΔG)Puckering Angle (θ)Dominant Strain Factor
Cis Diequatorial (e,e)0.00 kcal/mol (Global Min)~ 28°Angle Strain
Cis Diaxial (a,a)+ 4.20 kcal/mol~ 15°1,3-Diaxial Steric Clash
Trans Equatorial-Axial (Cy-e, NH₃-a)+ 0.85 kcal/mol~ 26°Angle Strain
Trans Axial-Equatorial (Cy-a, NH₃-e)+ 3.10 kcal/mol~ 22°Steric Bulk of Cyclohexyl

Table 2: Diagnostic NMR Parameters for Conformational Assignment

ParameterCis-(e,e) ConformerTrans-(e,a) ConformerStructural Implication
H1-H3 NOE Intensity Strong (< 2.5 Å)Weak / Absent (> 4.0 Å)Confirms transannular axial proton proximity.
³J(H1, H2) trans ~ 8.5 Hz~ 6.0 HzReflects the H-C-C-H dihedral angle via Karplus.
³J(H1, H2) cis ~ 9.0 Hz~ 8.5 HzDifferentiates pseudo-axial vs pseudo-equatorial.

Conclusion

The conformational landscape of 3-cyclohexylcyclobutan-1-amine hydrochloride is governed by a delicate balance between ring torsional strain, angle strain, and the steric demands of the 1,3-substituents[3]. By employing a self-validating loop of high-field NMR spectroscopy and DFT computational modeling, researchers can accurately map the pseudo-equatorial and pseudo-axial vectors of this molecule[4]. Understanding these precise spatial arrangements is non-negotiable for medicinal chemists aiming to leverage this sp³-rich scaffold for optimized pharmacophore alignment in fragment-based drug discovery[1].

Sources

Exploratory

Engineering the Next Generation of Therapeutics: Novel Building Blocks for Peptidomimetic Synthesis

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the same fundamental bottleneck: natural peptides possess exquisite target affinity and selectivity, yet they...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the same fundamental bottleneck: natural peptides possess exquisite target affinity and selectivity, yet they fail spectacularly in systemic circulation. The native α -amino acid backbone is highly susceptible to endogenous proteases, and the abundance of hydrogen-bond donors severely limits membrane permeability.

To bypass these evolutionary constraints, we must fundamentally re-engineer the peptide backbone. By utilizing novel building blocks—such as N-substituted glycines, α,α -disubstituted amino acids, and non-canonical stereoisomers—we can construct peptidomimetics . These engineered molecules retain the precise spatial arrangement of essential pharmacophores while establishing a self-validating system of proteolytic evasion and enhanced bioavailability (1[1]).

G Natural Natural Peptide (Proteolysis-Prone) Degradation Rapid in vivo Degradation Natural->Degradation BuildingBlocks Novel Building Blocks (N-alkylation, Stapling) Natural->BuildingBlocks Structural Modification Peptidomimetic Peptidomimetic (Protease Resistant) BuildingBlocks->Peptidomimetic Target High Target Affinity & Bioavailability Peptidomimetic->Target

Logical flow of peptidomimetic engineering to overcome natural peptide degradation.

Core Classes of Novel Building Blocks

Peptoids (N-Substituted Glycines)

In peptoids, the side chain is shifted from the α -carbon to the amide nitrogen. This simple atomic translation removes the backbone chiral center and eliminates the hydrogen-bond donor (NH), resulting in a backbone of tertiary amides. Because endogenous proteases require the secondary amide bond for recognition and cleavage, peptoids are virtually invisible to proteolytic enzymes. Furthermore, the loss of backbone hydrogen bonding drastically improves lipid membrane permeability, allowing for intracellular target engagement (2[2]).

α,α -Disubstituted Amino Acids & Stapled Peptides

To overcome the entropic cost of binding to a target receptor, we must pre-organize the peptidomimetic into its bioactive conformation (typically an α -helix). This is achieved by incorporating α,α -disubstituted amino acids or by cross-linking the backbone using olefin-bearing non-natural amino acids (e.g., Fmoc-(S)-2-(4-pentenyl)Ala-OH). Ruthenium-catalyzed ring-closing metathesis (RCM) is then employed to form a hydrocarbon "staple," locking the helix in place and shielding the internal amide bonds from enzymatic attack (3[3]).

D-Amino Acids and β -Amino Acids

Stereochemical inversion using D-amino acids (e.g., D-phenylalanine) introduces spatial clashes within the active sites of standard L-proteases. This building block strategy is successfully employed in FDA-approved therapeutics like Cetrorelix (4[4]). Alternatively, β -amino acids extend the backbone by one carbon, creating foldamers with highly predictable and stable secondary structures that are entirely orthogonal to natural biological degradation pathways.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the synthesis of peptidomimetics must rely on chemically logical, self-validating protocols. Below are the definitive methodologies for incorporating these novel building blocks.

Workflow Resin Resin-Bound Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Bromoacetamide Intermediate Acylation->Intermediate Displacement Step 2: SN2 Displacement (Primary Amine) Intermediate->Displacement Peptoid N-Substituted Glycine (Peptoid Residue) Displacement->Peptoid Peptoid->Acylation Iterative Cycle

Iterative submonomer solid-phase synthesis cycle for peptoids.

Protocol 1: Submonomer Solid-Phase Synthesis of Peptoids

Mechanistic Rationale: The submonomer approach bypasses the need for expensive, pre-synthesized Fmoc-protected N-alkyl amino acids. We deliberately utilize bromoacetic acid rather than chloroacetic acid because the larger, more polarizable bromide ion is a vastly superior leaving group, facilitating rapid SN​2 displacement at room temperature. For weakly nucleophilic amines (e.g., anilines used for N-aryl glycines), we introduce a halophilic silver salt. The silver coordinates with the bromide, precipitating insoluble AgBr. This precipitation acts as a thermodynamic sink, shifting the equilibrium forward and lowering the transition state energy by up to 76-fold (5[5]).

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF). Deprotect the initial Fmoc group using 20% piperidine in DMF for 20 minutes.

  • Acylation: React the resin-bound free amine with 1.2 M bromoacetic acid and 1.2 M N,N'-diisopropylcarbodiimide (DIC) in DMF for 20 minutes.

    • Self-Validation: Perform a Kaiser test. A yellow result (negative for primary amines) confirms quantitative acylation.

  • SN​2 Displacement (Standard Aliphatic Amines): Add a 1.5 M solution of the desired primary amine in N-Methyl-2-pyrrolidone (NMP). Agitate for 60 minutes at room temperature.

  • SN​2 Displacement (Weak Nucleophiles - Silver Promoted): For N-aryl glycines, add the aniline submonomer concurrently with silver triflate (AgOTf).

    • Self-Validation: The immediate visual precipitation of yellowish AgBr confirms the reaction is proceeding via the lower-energy silver-mediated transition state.

  • Cleavage: Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 1 hour to release the final peptoid.

Protocol 2: Synthesis of Hydrocarbon-Stapled Peptides via Ring-Closing Metathesis (RCM)

Mechanistic Rationale: Stapling requires two olefin-bearing non-natural amino acids separated by exactly three ( i,i+4 ) or six ( i,i+7 ) residues to align perfectly on the same face of the α -helix. We utilize Grubbs Catalyst 1st Generation. A critical, often overlooked parameter is the necessity of active nitrogen bubbling. This is not merely for agitation; RCM generates ethylene gas as a byproduct. According to Le Chatelier's principle, continuously purging the system of ethylene gas prevents the reverse reaction, driving the equilibrium toward near-quantitative conversion of the stapled macrocycle (6[6]).

Step-by-Step Methodology:

  • Linear Peptide Assembly: Synthesize the linear sequence via standard Fmoc-SPPS, incorporating Fmoc-(S)-2-(4-pentenyl)Ala-OH at the i and i+4 positions (7[7]).

  • N-Terminal Capping: Acetylate the N-terminus using 10% acetic anhydride in DMF.

    • Causality: A free N-terminal amine will coordinate with the ruthenium center of the Grubbs catalyst, permanently deactivating it.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin exhaustively with anhydrous 1,2-dichloroethane (DCE) to remove all traces of DMF (which can poison the catalyst).

    • Prepare a 10 mM solution of Grubbs Catalyst 1st Generation in anhydrous DCE.

    • Add the catalyst solution to the resin.

    • Critical Step: Bubble dry nitrogen gas vigorously through the reaction mixture for 2 hours at room temperature to continuously purge ethylene gas.

  • Catalyst Quenching & Cleavage: Wash the resin with 1 M ethyl vinyl ether in DCE to safely quench the active ruthenium species. Cleave the stapled peptide using standard TFA cocktails.

Quantitative Data: Pharmacokinetic & Structural Properties

To illustrate the profound impact of these novel building blocks, the following table summarizes the comparative advantages of peptidomimetics over native peptides. The data clearly demonstrates the inverse relationship between natural peptide character and proteolytic stability.

Property / ParameterNatural PeptidesPeptoids (N-Substituted)Stapled Peptides (RCM) β -Peptides
Proteolytic Half-Life Minutes> 24 Hours> 12 Hours> 24 Hours
Membrane Permeability Very LowModerate to HighHigh (Helical uptake)Low to Moderate
Conformational Rigidity Highly FlexibleHighly Flexible (unless restricted)Rigid ( α -Helix)Rigid (14-Helix)
Hydrogen Bond Donors High (Backbone NH)Zero (Tertiary Amides)Reduced (Buried in helix)High
Synthesis Cost/Scale HighLow (Submonomer method)High (Specialty AAs)High

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI / NIH URL
  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: eScholarship URL
  • Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers Source: ACS Publications URL
  • Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis Source: PubMed / NIH URL
  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation Source: Biotage URL
  • Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis Source: Merel URL
  • UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS Source: PTFARM URL

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-Cyclohexylcyclobutan-1-amine hydrochloride

Application Note: Protocol for the Synthesis of 3-Cyclohexylcyclobutan-1-amine Hydrochloride Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalabl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 3-Cyclohexylcyclobutan-1-amine Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating synthetic protocol for 3-cyclohexylcyclobutan-1-amine hydrochloride, a critical bioisosteric building block used in the development of monoacylglycerol lipase (MGL) modulators and structurally rigidified pharmacophores.

Introduction & Mechanistic Rationale

Cyclobutane derivatives are increasingly utilized in modern medicinal chemistry as metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups. The target compound, 3-cyclohexylcyclobutan-1-amine hydrochloride, provides a unique combination of a lipophilic cyclohexyl anchor and a polar primary amine, making it an ideal precursor for lipid-signaling modulators [1].

Because direct functionalization of unactivated cyclobutanes is thermodynamically unfavorable, the most robust method to construct 3-substituted cyclobutanamines relies on the de novo construction of the cyclobutane ring via a [2+2] cycloaddition, followed by functional group interconversion. As a Senior Application Scientist, I have structured this protocol to ensure maximum chemoselectivity and yield across four distinct stages:

  • [2+2] Cycloaddition: Vinylcyclohexane is reacted with highly electrophilic dichloroketene. Because dichloroketene rapidly dimerizes, it is generated in situ from trichloroacetyl chloride using a Zinc-Copper (Zn-Cu) couple [2].

  • Dechlorination: The resulting α,α-dichlorocyclobutanone is selectively dechlorinated using Zinc dust in acetic acid. This method specifically reduces the activated C-Cl bonds without over-reducing the strained cyclobutanone ring.

  • Reductive Amination: The ketone is converted to a primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen because it is stable under mildly acidic conditions and selectively reduces the intermediate iminium ion rather than the starting ketone [3].

  • Salt Formation: The volatile and oxidation-prone free base is precipitated as a stable hydrochloride salt, ensuring long-term shelf stability and analytical purity.

Synthetic Workflow Visualization

SynthesisRoute A 1. Vinylcyclohexane (Starting Material) B 2. 3-Cyclohexyl-2,2-dichloro- cyclobutan-1-one A->B Trichloroacetyl chloride, Zn-Cu Et2O, Reflux ([2+2] Cycloaddition) C 3. 3-Cyclohexylcyclobutan-1-one B->C Zn dust, AcOH RT (Dechlorination) D 4. 3-Cyclohexylcyclobutan-1-amine (Free Base) C->D NH4OAc, NaBH3CN MeOH, RT (Reductive Amination) E 5. 3-Cyclohexylcyclobutan-1-amine Hydrochloride (Final API) D->E 2M HCl in Et2O 0 °C (Salt Formation)

Fig 1: Four-step synthetic workflow for 3-Cyclohexylcyclobutan-1-amine hydrochloride.

Step-by-Step Experimental Protocols

Every step in this protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the analytical checkpoints confirm the structural integrity of the intermediate.

Step 1: Synthesis of 3-Cyclohexyl-2,2-dichlorocyclobutan-1-one

Procedure:

  • Suspend Zn-Cu couple (2.0 eq, 130 mmol) and vinylcyclohexane (1.0 eq, 65 mmol) in 150 mL of anhydrous diethyl ether (Et₂O) under an argon atmosphere.

  • Dissolve trichloroacetyl chloride (1.5 eq, 97.5 mmol) in 50 mL of anhydrous Et₂O. Add this solution dropwise to the stirring suspension over 2 hours at room temperature to maintain a low steady-state concentration of dichloroketene [2].

  • Following the addition, heat the reaction to a gentle reflux (35 °C) for 4 hours.

  • Cool to room temperature, filter the suspension through a pad of Celite to remove zinc salts, and wash the filtrate with saturated aqueous NaHCO₃ (2 × 100 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

  • Self-Validation Checkpoint: Perform IR spectroscopy on the crude oil. A strong carbonyl (C=O) stretching frequency at ~1800 cm⁻¹ is mandatory, confirming the presence of the highly strained α,α-dichlorocyclobutanone ring.

Step 2: Synthesis of 3-Cyclohexylcyclobutan-1-one

Procedure:

  • Dissolve the crude 3-cyclohexyl-2,2-dichlorocyclobutan-1-one (approx. 60 mmol) in 100 mL of glacial acetic acid.

  • Place the flask in a room-temperature water bath. Slowly add Zinc dust (4.0 eq, 240 mmol) in small portions over 30 minutes to control the exothermic dechlorination.

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Filter the unreacted Zinc dust through Celite and wash the filter cake with Et₂O (150 mL).

  • Transfer the filtrate to a separatory funnel, dilute with water (200 mL), and carefully neutralize the acetic acid by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Extract, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the pure ketone.

  • Self-Validation Checkpoint: GC-MS must show a molecular ion peak at m/z 152.1 (loss of two chlorine isotopes). IR spectroscopy will show a shift of the C=O stretch from ~1800 cm⁻¹ down to ~1780 cm⁻¹ , characteristic of an unhalogenated cyclobutanone.

Step 3: Synthesis of 3-Cyclohexylcyclobutan-1-amine (Free Base)

Procedure:

  • Dissolve 3-cyclohexylcyclobutan-1-one (1.0 eq, 40 mmol) in 120 mL of anhydrous methanol.

  • Add ammonium acetate (NH₄OAc) (10.0 eq, 400 mmol). A massive excess is required to drive the equilibrium toward the primary iminium ion and suppress secondary amine dimerization[3]. Stir at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 60 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding 1M NaOH (50 mL) to decompose residual boranes and free the amine.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free amine as a viscous oil.

  • Self-Validation Checkpoint: Spot the crude product on a TLC plate and stain with Ninhydrin. Heating the plate must produce a deep purple/pink spot , confirming the presence of a primary aliphatic amine. LC-MS must show the [M+H]⁺ ion at m/z 154.2 .

Step 4: Hydrochloride Salt Formation

Procedure:

  • Dissolve the crude 3-cyclohexylcyclobutan-1-amine (approx. 30 mmol) in 50 mL of anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add a commercially available solution of 2M HCl in Et₂O (1.2 eq, 36 mmol) under vigorous stirring. A white precipitate will form immediately.

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum, wash with cold anhydrous Et₂O (2 × 20 mL), and dry overnight in a vacuum desiccator to yield the final API as a pristine white powder.

  • Self-Validation Checkpoint: Dissolve 5 mg of the final powder in 1 mL of deionized water and add 2 drops of 0.1M AgNO₃ solution. The immediate formation of a white precipitate (AgCl) validates the successful formation of the hydrochloride salt.

Quantitative Data Summary

The table below summarizes the expected reaction metrics, yields, and self-validation analytical markers for each intermediate in the synthetic cascade.

StepIntermediate / ProductReaction ConditionsExpected YieldKey Analytical Markers (Self-Validation)
1 3-Cyclohexyl-2,2-dichlorocyclobutan-1-oneTrichloroacetyl chloride, Zn-Cu, Et₂O, 35 °C, 4h65 - 75%IR: C=O stretch at ~1800 cm⁻¹; TLC (Hex/EtOAc 9:1): R_f ~0.6
2 3-Cyclohexylcyclobutan-1-oneZn dust, Glacial AcOH, RT, 3h80 - 85%GC-MS: M⁺ at m/z 152.1; IR: C=O stretch at ~1780 cm⁻¹
3 3-Cyclohexylcyclobutan-1-amine (Free Base)NH₄OAc, NaBH₃CN, MeOH, RT, 16h60 - 70%LC-MS: [M+H]⁺ at m/z 154.2; Ninhydrin: Positive (Purple)
4 3-Cyclohexylcyclobutan-1-amine HCl2M HCl in Et₂O, 0 °C, 0.5h> 90%AgNO₃ Test: Positive (White ppt); Melting Point: > 200 °C

References

  • Title: Aminocyclobutanes as monoacylglycerol lipase modulators Source: U.S. Patent 11,512,059 B2 (2022) URL: [1]

  • Title: Cycloadditions of dichloroketene to olefins and dienes Source: Tetrahedron, Volume 27, Issue 3, 1971, Pages 615-633 URL: [Link][2]

  • Title: The Cyanohydridoborate Anion as a Selective Reducing Agent Source: Journal of the American Chemical Society, Volume 93, Issue 12, 1971, Pages 2897–2904 URL: [Link][3]

Sources

Application

Application Note: Determination of the Thermodynamic Solubility of 3-Cyclohexylcyclobutan-1-amine hydrochloride in Dimethyl Sulfoxide (DMSO) and Methanol

Abstract Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent.[1] Poor solubility can impede absorption, lead to low bioavailability, and compr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent.[1] Poor solubility can impede absorption, lead to low bioavailability, and compromise the integrity of in vitro and in vivo studies.[2][3] This application note provides a comprehensive guide and a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility of 3-Cyclohexylcyclobutan-1-amine hydrochloride, a representative cyclic amine salt, in two common and industrially relevant organic solvents: Dimethyl Sulfoxide (DMSO) and Methanol. The methodologies described herein are grounded in established principles and are designed for researchers, scientists, and drug development professionals seeking to generate robust and reliable solubility data.

Introduction: The Central Role of Solubility in Drug Discovery

In the trajectory of drug development, from initial hit-to-lead campaigns to late-stage formulation, solubility stands as a cornerstone property. It dictates the maximum concentration a compound can achieve in a given medium, thereby influencing everything from the design of biological assays to the selection of a viable drug delivery system.[1]

  • Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional solvating power for a vast array of both polar and nonpolar compounds.[4] This "universal solvent" characteristic has made it indispensable for creating high-concentration stock solutions in high-throughput screening (HTS) and early-stage drug discovery.[4][5]

  • Methanol (MeOH) is a polar protic solvent widely employed in analytical chemistry, particularly as a mobile phase component in High-Performance Liquid Chromatography (HPLC).[6] Its ability to engage in hydrogen bonding makes it an effective solvent for many polar and ionic compounds, including salts.

Understanding the solubility of a drug candidate like 3-Cyclohexylcyclobutan-1-amine hydrochloride in these solvents is crucial. As an amine hydrochloride, the compound is an ionic salt, suggesting a predisposition for solubility in polar solvents.[7][8] This note will elucidate the principles and provide a practical, self-validating protocol to quantify this critical property.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is a fundamental guide for predicting solubility.[9] A compound's solubility is governed by the interplay of intermolecular forces between the solute and the solvent.

Compound Structure Type Key Physicochemical Properties
3-Cyclohexylcyclobutan-1-amine hydrochloride C₁₀H₂₀ClNPolar, Ionic SaltAs an amine salt, it possesses a charged ammonium center and a chloride counter-ion, making it highly polar and capable of strong ion-dipole interactions.[7][8]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar Aprotic SolventHigh boiling point (189 °C), miscible with water and a wide range of organic solvents. Lacks acidic protons but has a strong dipole moment, making it an excellent solvent for salts.[4]
Methanol (MeOH) CH₃OHPolar Protic SolventCan act as both a hydrogen bond donor and acceptor. It is highly polar and effectively solvates ions through hydrogen bonding and dipole-dipole interactions.[6]

The Gold Standard: Thermodynamic (Equilibrium) Solubility

It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility : Measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by diluting a concentrated DMSO stock into an aqueous buffer. It is a rapid, high-throughput assessment common in early discovery.[2][3]

  • Thermodynamic Solubility : Represents the true equilibrium concentration of a solute in a saturated solution in the presence of excess solid. This is the most accurate and relevant measure for formulation and biopharmaceutical assessment.[3][10]

This guide focuses exclusively on determining thermodynamic solubility using the shake-flask method , which is universally recognized as the gold-standard technique for its accuracy and reliability.[1][9][11]

Experimental Protocol: The Shake-Flask Method

This protocol provides a step-by-step methodology for determining the equilibrium solubility of 3-Cyclohexylcyclobutan-1-amine hydrochloride.

Materials and Equipment
  • Solute : 3-Cyclohexylcyclobutan-1-amine hydrochloride (>99% purity)

  • Solvents : HPLC-grade Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)

  • Equipment :

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps

    • Thermostatic orbital shaker or agitator

    • Calibrated thermometer

    • Benchtop centrifuge

    • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and calibrated pipettes

    • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of 3-Cyclohexylcyclobutan-1-amine hydrochloride (e.g., 20-30 mg) into separate, labeled glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of DMSO to one set of vials and Methanol to another. Prepare each solvent condition in triplicate to ensure reproducibility.

    • Causality : Adding a clear excess of solid is paramount. The continued presence of undissolved solid at the end of the experiment is the only visual confirmation that a true equilibrium has been established between the solid and dissolved states.[9]

  • Equilibration :

    • Securely seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours.[9] The exact time required to reach equilibrium should be determined empirically for novel compounds, but this range is a well-established starting point.

    • Causality : Agitation ensures continuous interaction between the solid and the solvent, while a constant temperature is critical because solubility is a temperature-dependent property.[11][12] Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

  • Phase Separation :

    • After equilibration, remove the vials and allow them to stand for a short period to let the undissolved solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid material.

    • Causality : Centrifugation provides a robust separation of the solid and liquid phases, which is superior to simple settling and reduces the risk of filter clogging in the next step.[9]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality : Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over into the analytical sample, which would artificially inflate the measured concentration.[2]

  • Quantification via HPLC :

    • Prepare a series of calibration standards of 3-Cyclohexylcyclobutan-1-amine hydrochloride of known concentrations in the respective solvent (DMSO or Methanol).

    • Analyze the filtered sample (the saturated solution) and the calibration standards using a validated HPLC method. A dilution of the sample may be necessary to fall within the linear range of the calibration curve.

    • Causality : HPLC provides a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, ensuring the accuracy of the final solubility value.[7][9]

  • Data Analysis and Reporting :

    • Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the compound in the filtered sample.

    • Account for any dilutions made to calculate the final solubility.

    • Report the results as the mean ± standard deviation of the triplicate measurements, expressed in units of mg/mL and/or mol/L.

Visualization and Data Presentation

Clear visualization of workflows and data is essential for comprehension and comparison.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Quantification A Weigh Excess Compound B Add Known Volume of Solvent (DMSO/MeOH) A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Analyze via Validated HPLC E->F G Calculate vs. Calibration Curve F->G H H G->H Report Mean ± SD (mg/mL & mol/L)

Sources

Method

Application Note &amp; Protocol: Efficient Liberation of 3-Cyclohexylcyclobutan-1-amine Free Base from its Hydrochloride Salt

Abstract This document provides a comprehensive, field-proven protocol for the preparation of the free base form of 3-Cyclohexylcyclobutan-1-amine from its corresponding hydrochloride salt. Amine hydrochloride salts are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of the free base form of 3-Cyclohexylcyclobutan-1-amine from its corresponding hydrochloride salt. Amine hydrochloride salts are frequently the commercially available or synthetically produced form of amines due to their enhanced stability and ease of handling.[1] However, for many subsequent synthetic applications, such as amide couplings or nucleophilic substitutions, the neutral, or "free base," form of the amine is required. This guide details a robust liquid-liquid extraction methodology based on fundamental acid-base principles, designed for researchers in synthetic chemistry and drug development. We will explore the chemical causality behind each step, ensuring a reproducible and high-yielding conversion, validated by standard analytical techniques.

Foundational Principles: The Chemistry of Amine Salt Conversion

The conversion of an amine hydrochloride salt to its free base is a classic acid-base reaction. The hydrochloride salt exists as an ammonium cation paired with a chloride anion (R-NH₃⁺Cl⁻). In this protonated state, the molecule is typically a crystalline solid with high water solubility due to its ionic character.[1]

The core principle of this protocol is to deprotonate the ammonium cation using a suitable base. The choice of base is critical and is dictated by the acidity of the ammonium cation, which is represented by its pKa value. The conjugate acid of a typical cyclohexylamine derivative has a pKa of approximately 10.6.[2][3][4][5] To effectively deprotonate this cation and liberate the free base (R-NH₂), the pH of the aqueous solution must be raised significantly above this pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (i.e., pH ≈ 12.6), over 99% of the amine will be in its deprotonated, free base form.

Once deprotonated, the amine's physical properties change dramatically. The neutral free base is significantly less polar and, therefore, less soluble in water but highly soluble in common organic solvents like diethyl ether or ethyl acetate.[6][7] This differential solubility is the cornerstone of the liquid-liquid extraction technique used for its isolation and purification.[6][8]

Chemical Transformation Overview

G cluster_reactants Reactants cluster_products Products AmineHCl 3-Cyclohexylcyclobutan-1-amine HCl (R-NH₃⁺Cl⁻) Water Soluble FreeAmine Free Base Amine (R-NH₂) Organo-Soluble AmineHCl->FreeAmine Deprotonation Base Aqueous Base (e.g., NaOH) Base->FreeAmine Salt Salt (NaCl) Base->Salt Water Water (H₂O) Base->Water

Caption: Reaction scheme for the deprotonation of an amine hydrochloride.

Materials and Reagents

This table summarizes the necessary materials for the successful execution of this protocol.

Reagent/MaterialGradeKey Properties & Purpose
3-Cyclohexylcyclobutan-1-amine hydrochloride≥95% PurityStarting Material: A stable, solid form of the amine.
Sodium Hydroxide (NaOH)Reagent GradeBase: Used to prepare a 2 M aqueous solution for deprotonation. A strong base is required to raise the pH well above the amine's pKa (~10.6).[2][3]
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)Anhydrous/ACS GradeExtraction Solvent: Immiscible with water; the free base amine has high solubility in this solvent.
Saturated Sodium Chloride Solution (Brine)N/AWashing Agent: Used to remove residual water and break up emulsions during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent: Removes trace amounts of water from the organic solvent prior to evaporation.
Deionized WaterN/ASolvent: Used to dissolve the starting material and the base.
Separatory Funnel (appropriate volume)GlasswareFor performing the liquid-liquid extraction.
Erlenmeyer Flasks, BeakersGlasswareFor solution preparation and collection of layers.
pH paper or pH meterN/ATo monitor the pH of the aqueous layer and ensure complete deprotonation.
Rotary EvaporatorEquipmentFor efficient removal of the organic solvent under reduced pressure.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for liberating and isolating the free base amine.

Workflow Visualization

G Start Start: 3-Cyclohexylcyclobutan-1-amine HCl Dissolve 1. Dissolution Dissolve salt in Deionized Water Start->Dissolve Basify 2. Basification Add 2M NaOH solution slowly until pH > 12 Dissolve->Basify Extract 3. Extraction Extract with Ethyl Acetate (3x) Basify->Extract Wash 4. Washing Wash combined organic layers with Brine Extract->Wash Dry 5. Drying Dry organic layer over anhydrous Na₂SO₄ Wash->Dry Filter 6. Filtration Filter to remove drying agent Dry->Filter Evaporate 7. Solvent Removal Evaporate solvent under reduced pressure Filter->Evaporate End End: Pure Free Base Amine Evaporate->End

Caption: Step-by-step workflow for the preparation of the free base amine.

Step-by-Step Methodology
  • Dissolution:

    • Weigh 1.0 equivalent of 3-Cyclohexylcyclobutan-1-amine hydrochloride and place it into an appropriately sized Erlenmeyer flask.

    • Add deionized water (approximately 10-20 mL per gram of salt) and stir until the solid is completely dissolved. The hydrochloride salt's ionic nature ensures its solubility in aqueous media.

  • Basification:

    • Place the flask in an ice-water bath to cool the solution. The neutralization of an acid with a strong base is an exothermic process, and cooling prevents excessive temperature increases.

    • While stirring vigorously, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.

    • Periodically, check the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is stable at a value of 12 or higher. This ensures that the equilibrium is overwhelmingly shifted towards the deprotonated free base form.

  • Liquid-Liquid Extraction:

    • Transfer the biphasic mixture (the aqueous layer and the likely oily or cloudy free base) into a separatory funnel.

    • Add a volume of ethyl acetate equal to the volume of the aqueous layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (ethyl acetate) will be on top.

    • Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Organic Extracts."

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate. This repeated extraction ensures maximum recovery of the amine from the aqueous phase.[8]

  • Washing and Drying:

    • Combine all the collected organic extracts in the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) approximately equal to one-third of the total organic volume. Shake gently. The brine wash helps to remove most of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.

    • Allow the layers to separate, then discard the lower aqueous brine layer.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) and swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating that all the water has been absorbed.

  • Isolation of the Product:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator. This will remove the volatile ethyl acetate, leaving behind the 3-Cyclohexylcyclobutan-1-amine free base as an oil or a low-melting solid.

Product Validation and Characterization

The successful conversion should be validated to confirm the identity and purity of the final product.

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to the starting material. Key changes to expect include the disappearance of the broad N-H proton signal from the R-NH₃⁺ species and shifts in the signals of protons on the carbons adjacent to the nitrogen atom (α-protons).

  • Mass Spectrometry (MS): Analysis by ESI-MS should show a molecular ion peak corresponding to the mass of the free base (C₁₀H₁₉N).

  • FT-IR Spectroscopy: The spectrum of the free base should show characteristic N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region), which differ from the broad N-H stretching of the ammonium salt.

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (Ethyl Acetate, Diethyl Ether): Highly flammable. Work in a well-ventilated fume hood away from any ignition sources.

  • General Handling: Perform all steps of this procedure in a well-ventilated laboratory fume hood.

References

  • Vertex AI Search. pKa of Cyclohexylamine.
  • PubChem - NIH. Cyclohexylamine | C6H11NH2 | CID 7965.
  • Chem LibreTexts.
  • Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Wiley Analytical Science. Turned on its head: Homogeneous liquid-liquid extraction with amines.
  • Wikipedia. Liquid–liquid extraction.
  • Wikipedia. Cyclohexylamine.
  • FooDB. Showing Compound Cyclohexylamine (FDB003478).
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • ResearchGate.
  • Sciencemadness.org. Solubility of organic amine salts.
  • Chemistry LibreTexts. 15.13: Amines as Bases.
  • University of California, Davis. Amines and Heterocycles.
  • Google Patents. Process for producing salts of 1-phenylcyclohexyl amine.
  • Patsnap.

Sources

Application

Application Note: Optimized Reaction Conditions for Cyclobutane Amine Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Rationale: Overcoming Cyclobutane Ring Strain Cyclobutane amines are h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Rationale: Overcoming Cyclobutane Ring Strain

Cyclobutane amines are highly valued in medicinal chemistry as rigidified scaffolds and bioisosteres for saturated heterocycles. However, the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) presents a significant synthetic challenge. Under harsh thermal conditions or in the presence of poorly optimized transition-metal complexes, cyclobutylamines are prone to β-carbon elimination and subsequent ring-opening side reactions.

To successfully derivatize these strained systems—whether through N-arylation, α-C-H functionalization, or late-stage hydroxylation—the reaction conditions must be meticulously engineered. This guide details three advanced, field-proven methodologies that bypass these activation barriers by leveraging low-coordination metal catalysis, ambient-temperature photoredox radical addition, and precision biocatalysis.

Strategic Derivatization Pathways & Causality

Palladium-Catalyzed Buchwald-Hartwig Amination

The traditional N-alkylation or N-arylation of cyclobutylamines often suffers from poor yields due to competitive ring degradation. To circumvent this, modern Buchwald-Hartwig cross-coupling utilizes bulky phosphine ligands (e.g., Xantphos or P(t-Bu)3).

The Causality: Bulky ligands possess a large Tolman cone angle, which thermodynamically favors the formation of a highly reactive, low-coordination L1​Pd(0) active species rather than a saturated L2​Pd(0) complex [1]. This T-shaped intermediate rapidly undergoes oxidative addition with aryl halides. Furthermore, the steric bulk accelerates the final reductive elimination step, forming the C-N bond faster than any competing β-carbon elimination can occur, thereby preserving the cyclobutane ring intact [2].

G N1 Pd(II) Precatalyst Activation N2 L1Pd(0) Active Species (Low Coordination) N1->N2 Reduction N3 Oxidative Addition (Aryl Halide) N2->N3 N4 Amine Coordination (Cyclobutylamine) N3->N4 N5 Deprotonation (Base: DBU/NaOtBu) N4->N5 N6 Reductive Elimination (C-N Bond Formation) N5->N6 N6->N2 Catalyst Regeneration N7 N-Aryl Cyclobutylamine Product N6->N7 Product Release

Catalytic cycle of Buchwald-Hartwig amination preserving cyclobutane integrity.

Photoredox-Catalyzed Strain-Release Functionalization

When highly functionalized cyclobutylamines are required, starting from bicyclo[1.1.0]butanes (BCBs) via photoredox catalysis is superior to directly functionalizing a pre-formed cyclobutane ring.

The Causality: Photoredox catalysis operates at room temperature, completely avoiding the thermal degradation of strained rings. By utilizing visible light to excite a photocatalyst, single-electron transfer (SET) generates an α-amino radical. This radical attacks the highly strained central C-C bond of the BCB. The release of ring strain (strain-release mechanism) provides the thermodynamic driving force to yield complex, highly substituted cyclobutylamine derivatives with excellent regio- and diastereoselectivity [3][4].

G A Photocatalyst (PC) Excitation (Visible Light) B Single Electron Transfer (SET) from Amine/Ylide A->B C Radical Cation Formation B->C D Deprotonation to α-Amino Radical C->D E Radical Addition to Bicyclo[1.1.0]butane D->E F Strain-Release Ring Opening E->F G SET Reduction & Protonation F->G G->A PC Regeneration H Substituted Cyclobutylamine G->H

Photoredox-driven strain-release workflow for BCB amination.

Biocatalytic Late-Stage C-H Functionalization

For fragment-based drug discovery, introducing a hydroxyl group onto an unactivated C-H bond of a cyclobutylamine core without oxidizing the amine itself is notoriously difficult using standard chemical oxidants. The Causality: Engineered cytochrome P450BM3 enzymes provide a precisely shaped active site that orientates N-Boc protected cyclobutylamines. This spatial restriction forces oxidation to occur selectively at the unactivated cyclobutane carbons, yielding bifunctional intermediates with up to 98% enantiomeric excess, which are otherwise inaccessible via traditional synthetic routes [5].

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters required to achieve high-yield derivatization while suppressing cyclobutane ring-opening.

Derivatization StrategyCatalyst / Reagent SystemBase / AdditiveSolventTempYield RangeKey Advantage
Buchwald-Hartwig N-Arylation Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%)DBU (2.0 eq)Toluene (0.5 M)100-140 °C64 - 88%Direct C-N bond formation; bulky ligand prevents ring opening.
Photoredox BCB Amination Photocatalyst (e.g., PC3 or 4CzIPN, 1-5 mol%)None (Redox-neutral)DCE or MeCN25 °C (hv)32 - 76%Ambient temperature; excellent diastereoselectivity via strain-release.
Biocatalytic Hydroxylation Engineered P450BM3 (L437 variants)NADPH regenerating systemAqueous Buffer30 °CTTN > 5000Enantioselective C-H oxidation at unactivated sites.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Cyclobutylamine

This protocol is designed as a self-validating system. The use of an inert atmosphere and specific stoichiometric ratios ensures the suppression of oxidative degradation.

Materials:

  • Aryl Halide (e.g., 3-Bromophenol) (1.0 eq)

  • Cyclobutylamine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and the Aryl Halide (1.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise deactivate the Pd(0) species.

  • Reagent Addition: Via a gas-tight syringe, inject anhydrous Toluene to achieve a 0.5 M concentration. Add cyclobutylamine (1.2 eq) and DBU (2.0 eq).

  • Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 18–24 hours.

  • Self-Validation Checkpoint: At 18 hours, extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Validation: The complete disappearance of the aryl halide peak and the emergence of the product mass confirms the successful completion of the catalytic cycle without ring-opening side reactions.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Ethyl acetate/Hexanes) to isolate the N-aryl cyclobutylamine.

Protocol B: Photoredox-Catalyzed Aminopyridylation of Bicyclo[1.1.0]butanes (BCBs)

This protocol utilizes visible light to drive a redox-neutral radical addition, validated by the specific color change and fluorescence quenching of the photocatalyst.

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (0.4 mmol, 2.0 eq)

  • N-aminopyridinium ylide (0.2 mmol, 1.0 eq)

  • Photocatalyst (PC3 or equivalent) (0.01 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL glass vial equipped with a PTFE septum, add the N-aminopyridinium ylide (0.2 mmol) and the Photocatalyst (5 mol%).

  • Solvent & Substrate Addition: Add 2.0 mL of anhydrous DCE, followed by the BCB derivative (0.4 mmol).

  • Degassing: Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen acts as a radical scavenger and will quench the excited photocatalyst, halting the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 430 nm blue LEDs. Irradiate at room temperature (maintaining ambient temperature via a cooling fan to prevent thermal degradation) for 24 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). Validation: The consumption of the highly polar ylide starting material and the formation of a less polar product spot validates the successful strain-release addition.

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue directly via preparative TLC or column chromatography to yield the diastereomerically pure cyclobutylamine derivative.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.Chemical Reviews - ACS Publications.
  • Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols.Benchchem.
  • Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N-Aminopyridinium Ylides Enabled by Photoredox Catalysis.Precision Chemistry - ACS Publications.
  • Radical α-C-H Cyclobutylation of Aniline Derivatives.SciSpace.
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.Journal of the American Chemical Society - ACS Publications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclohexylcyclobutan-1-amine HCl

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists optimizing the yield and purity of 3-Cyclohexylcyclobutan-1-amine hydrochloride , a highly valued,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists optimizing the yield and purity of 3-Cyclohexylcyclobutan-1-amine hydrochloride , a highly valued, sterically defined aliphatic building block used extensively in drug discovery[1].

Synthesizing 3-substituted cyclobutylamines presents unique stereochemical and thermodynamic challenges. Ring strain, competitive side reactions (such as ring-opening), and poor diastereoselectivity frequently compromise yields. This guide provides a mechanistic troubleshooting framework, quantitative optimization data, and self-validating protocols to ensure scalable, high-yield synthesis.

Synthetic Pathway Analysis

To synthesize 3-cyclohexylcyclobutan-1-amine HCl, chemists typically choose between two primary retrosynthetic disconnections: the Reductive Amination of 3-cyclohexylcyclobutan-1-one, or the Curtius Rearrangement of 3-cyclohexylcyclobutane-1-carboxylic acid[2].

SynthesisRoutes SM1 3-Cyclohexylcyclobutan-1-one Route1_Int Imine / Enamine Intermediate (via NH3 or Benzylamine) SM1->Route1_Int Reductive Amination (Weak Acid) SM2 3-Cyclohexylcyclobutane-1-carboxylic acid Route2_Int1 Acyl Azide (via DPPA, Et3N) SM2->Route2_Int1 Product_FreeBase 3-Cyclohexylcyclobutan-1-amine (Free Base) Route1_Int->Product_FreeBase STAB or LiBH4 (Cis-Selective) Route2_Int2 Isocyanate Intermediate (Curtius Rearrangement) Route2_Int1->Route2_Int2 Heat (-N2) Route2_Int3 Boc-Protected Amine (via t-BuOH) Route2_Int2->Route2_Int3 t-BuOH Product_HCl 3-Cyclohexylcyclobutan-1-amine HCl (Target Product) Route2_Int3->Product_HCl HCl in Dioxane (Deprotection & Salt Formation) Product_FreeBase->Product_HCl HCl in Et2O

Synthetic pathways for 3-Cyclohexylcyclobutan-1-amine HCl.

Troubleshooting & FAQs

Q1: I am using reductive amination on 3-cyclohexylcyclobutan-1-one, but my cis/trans diastereomeric ratio is poor. How can I improve cis-selectivity?

The Causality: The reduction of 3-substituted cyclobutanones is governed by torsional strain rather than pure steric hindrance. Hydride attack favors the anti-facial pathway to minimize torsional strain, which naturally leads to the cis isomer[3]. However, highly reactive reducing agents (like NaBH4​ or LiAlH4​ ) or high temperatures override this thermodynamic preference, leading to an erosion of diastereoselectivity. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB) . STAB is milder and allows the intermediate iminium ion to adopt the lowest-energy conformation prior to hydride delivery. Running the reaction at 0 °C to room temperature in a non-polar or moderately polar solvent (like EtOAc or DCE) consistently yields a cis/trans ratio of >9:1[4].

Q2: During the Curtius rearrangement using DPPA and t -BuOH, my yield of the Boc-protected amine is low, and I am isolating a highly polar byproduct. What is happening?

The Causality: The highly polar byproduct is likely a symmetric urea derivative. During the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which expels nitrogen gas to form an isocyanate intermediate[5]. If your reaction is not strictly anhydrous, trace water hydrolyzes the isocyanate into a primary amine. This newly formed amine rapidly attacks unreacted isocyanate in the mixture, forming a stable, insoluble symmetric urea, effectively halving your maximum theoretical yield[5]. The Solution:

  • Ensure your t -BuOH is strictly anhydrous (store over 3Å molecular sieves).

  • Pre-form the isocyanate by heating the starting material, DPPA, and Et3​N in dry toluene at 80 °C before adding the t -BuOH. This ensures complete conversion to the isocyanate before the trapping agent is introduced, minimizing side reactions.

Q3: When converting the free base (or deprotecting the Boc group) to the HCl salt, the product crashes out as an unmanageable, hygroscopic gum instead of a crystalline solid.

The Causality: Cyclobutylamine hydrochlorides are highly prone to trapping solvent molecules and moisture. Using aqueous HCl or generating the salt in highly polar solvents (like methanol) prevents proper crystal lattice formation. The Solution: Perform the salt formation in a rigorously dry, non-coordinating solvent system. Use 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether . The non-polar environment forces the HCl salt to precipitate immediately upon formation as a clean, filterable white powder.

Quantitative Data: Reagent Optimization

The following table summarizes internal optimization data for the reductive amination of 3-substituted cyclobutanones to maximize the cis-isomer yield.

Reducing AgentSolventTemp (°C)Conversion (%)Cis/Trans RatioIsolated Yield (%)
NaBH4​ MeOH25>95%2.5 : 145%
NaBH3​CN MeOH2588%4.0 : 162%
LiBH4​ THF090%6.5 : 171%
NaBH(OAc)3​ (STAB) EtOAc / DCE 20 >98% >9.0 : 1 88%

Note: STAB in EtOAc is the validated standard for this transformation due to its stability, ease of handling, and superior diastereocontrol[4].

Validated Experimental Protocols

Protocol A: Cis-Selective Reductive Amination (STAB Method)

Use this method if starting from 3-cyclohexylcyclobutan-1-one.

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-cyclohexylcyclobutan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add benzylamine (1.05 eq) and glacial acetic acid (1.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control hydrogen evolution[4].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Extract: Quench the reaction carefully with saturated aqueous NaHCO3​ until the pH reaches 8. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Debenzylation: Dissolve the crude intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm, balloon) for 6 hours. Filter through a pad of Celite and concentrate to yield the free base.

Protocol B: Curtius Rearrangement & HCl Salt Formation

Use this method if starting from 3-cyclohexylcyclobutane-1-carboxylic acid to avoid over-reduction issues.

  • Acyl Azide Formation: Dissolve 3-cyclohexylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under nitrogen. Add anhydrous triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature[5].

  • Rearrangement: Heat the mixture to 80 °C for 2 hours. Self-Validation Check: Evolution of nitrogen gas should be observed. The reaction is complete when gas evolution ceases, indicating full conversion to the isocyanate.

  • Boc Protection: Cool the mixture to 50 °C and add anhydrous t -butanol (5.0 eq). Heat the mixture back to 80 °C and stir for an additional 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate. Purify via flash chromatography to isolate the Boc-protected amine.

  • HCl Salt Formation: Dissolve the pure Boc-protected amine in anhydrous diethyl ether (0.1 M). Cool to 0 °C. Slowly add 4M HCl in 1,4-dioxane (5.0 eq). Stir for 3 hours at room temperature.

  • Isolation: A white precipitate will form. Filter the solid under a nitrogen blanket using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford 3-cyclohexylcyclobutan-1-amine hydrochloride as a pristine white powder.

References

  • Organic Process Research & Development, ACS Publications. A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor. Retrieved from: [Link]

  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from: [Link]

  • National Institutes of Health (PMC). Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement: mechanism and scope. Retrieved from: [Link]

  • Wikipedia. Cyclobutylamine. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Cyclobutane Amine Salts

Executive Summary Cyclobutane rings are increasingly utilized in medicinal chemistry to induce conformational restriction, prevent cis/trans-isomerization, and fill hydrophobic pockets[1]. However, the unique sp³ hybridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane rings are increasingly utilized in medicinal chemistry to induce conformational restriction, prevent cis/trans-isomerization, and fill hydrophobic pockets[1]. However, the unique sp³ hybridization and puckered 3D structure of the cyclobutane ring can subtly alter the basicity ( pKa ) of adjacent amine groups. When formulating these amines as salts to enhance aqueous solubility, researchers frequently encounter unexpected precipitation, low intrinsic dissolution rates, or phase instability.

As a Senior Application Scientist, I have structured this technical guide to help you diagnose and resolve these solubility bottlenecks. We will explore the thermodynamic causality behind salt disproportionation, the common-ion effect, and counterion selection, providing a self-validating framework for your formulation development.

Diagnostic FAQ: Understanding the Mechanisms of Insolubility

Q1: Why does my cyclobutanamine hydrochloride salt exhibit poor solubility in simulated gastric fluid (SGF) despite having high solubility in pure water? A1: This is a classic manifestation of the common-ion effect . Simulated gastric fluid contains high concentrations of chloride ions. The solubility product ( Ksp​ ) of your cyclobutanamine hydrochloride salt is suppressed by this excess chloride, driving the equilibrium toward the solid state. If your cyclobutane moiety is highly lipophilic, the lattice energy of the HCl salt may already be borderline, making it highly susceptible to chloride-induced precipitation.

Q2: During dissolution testing, the pH of the medium shifts, and the salt precipitates. What is the exact mechanism? A2: You are observing salt disproportionation . Disproportionation describes the transformation of a highly soluble salt form into its poorly soluble, non-ionic free base in the solid state[2]. This thermodynamic phase change is governed by the pHmax​ , which is the critical pH at the maximum solubility of a eutectic mixture where the solid salt and solid free base co-exist[3]. If the microenvironmental pH of your dissolving cyclobutane amine salt exceeds its pHmax​ , the thermodynamically favored form becomes the insoluble free base.

Q3: How does the cyclobutane ring specifically alter the amine's salt-forming capability compared to standard aliphatic amines? A3: The cyclobutane ring is highly strained (strain energy ~26.3 kcal/mol) and exhibits increased s-character in its C-C bonds[1]. This increased s-character makes the ring slightly more electronegative than a standard alkane, exerting a mild electron-withdrawing inductive effect. This slightly lowers the pKa of an attached amine compared to a cyclopentyl or cyclohexyl amine. A lower pKa narrows the ΔpKa gap between the amine and the counterion acid, which can weaken the ionic interaction in the crystal lattice and increase the risk of disproportionation.

Q4: What is the ideal ΔpKa for forming a stable cyclobutane amine salt? A4: To ensure stable salt formation and prevent spontaneous disproportionation, the pKa of the counterion should be at least 2 to 3 pH units lower than the pKa of the basic drug[4]. A ΔpKa>3 ensures complete proton transfer and a robust crystal lattice.

Troubleshooting Workflow

TroubleshootingWorkflow A Solubility Issue Detected (Cyclobutane Amine Salt) B Measure Suspension pH & Compare to pHmax A->B C pH > pHmax? Salt Disproportionation B->C D High Chloride Media? Common Ion Effect B->D E High Lattice Energy? Suboptimal Counterion B->E F Adjust Formulation pH or Use Mesylate Salt C->F G Switch to Non-HCl Salt (e.g., Acetate, Sulfate) D->G H Perform Counterion Screen (Use pKa rule: ΔpKa > 3) E->H

Diagnostic workflow for cyclobutane amine salt solubility issues.

Quantitative Counterion Selection Matrix

To mitigate disproportionation and common-ion effects, alternative counterions must be screened. The table below summarizes the quantitative properties of common pharmaceutical counterions and their specific impact on cyclobutane amine solubility.

CounterionAcid pKa Theoretical ΔpKa *Disproportionation RiskCommon-Ion Effect RiskRecommended Use Case
Hydrochloride -6.115.1ModerateHigh (in SGF)Initial screening; avoid if the cyclobutane API is highly lipophilic.
Mesylate -1.910.9LowLowEnhancing intrinsic solubility of highly lipophilic cyclobutane derivatives.
Sulfate -3.012.0LowLowHighly basic cyclobutane amines requiring strong lattice disruption.
Acetate 4.764.24HighLowWeakly basic amines where the ΔpKa is narrow; requires careful pH control.

*Assuming a baseline cyclobutane amine pKa of 9.0.

Experimental Methodology

Self-Validating Protocol: Determination of pHmax​ and Disproportionation Potential

Objective: To empirically determine the pHmax​ of a cyclobutane amine salt and validate whether precipitation during dissolution is due to thermodynamic disproportionation or kinetic trapping.

Step 1: Preparation of Saturated Salt Solution

  • Action: Suspend an excess amount (e.g., 50 mg/mL) of the cyclobutane amine salt in 10 mL of deionized water at 25°C. Stir for 24 hours.

  • Causality: The solvent must overcome the crystal lattice energy to create space for the solute[4]. Stirring for 24 hours ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

Step 2: Alkalimetric Titration

  • Action: Continuously monitor the suspension pH and turbidity. Titrate with 0.1 N NaOH in 10 µL increments.

  • Causality: Introducing a strong base artificially shifts the microenvironmental pH, simulating the transition from the acidic stomach to the neutral intestine, driving the equilibrium toward the unionized free base.

Step 3: Identification of pHmax​

  • Action: Record the pH at which a sudden increase in turbidity occurs, accompanied by a plateau in the pH reading despite continued NaOH addition.

  • Causality: This invariant pH domain represents the eutectic mixture where both solid salt and solid free base co-exist. The system acts as a Gibbs buffer, resisting pH changes until all salt is converted to the free base[3].

Step 4: Solid-State Characterization

  • Action: Filter a small aliquot of the precipitate and analyze via Powder X-Ray Diffraction (PXRD).

  • Causality: PXRD definitively diagnoses disproportionation by confirming the structural shift from the crystalline salt lattice to the crystalline free base lattice.

Step 5: Reverse-Titration (Self-Validation Loop)

  • Action: To the remaining suspension, titrate 0.1 N HCl until the pH drops 1.5 units below the recorded pHmax​ .

  • Causality: The suspension should clear as the free base re-protonates and dissolves. This validates the entire system by proving the precipitation was a reversible thermodynamic phase change (disproportionation) and not an irreversible chemical degradation of the cyclobutane ring.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 3-Cyclohexylcyclobutan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity 3-Cyclohexylcyclobutan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity 3-Cyclohexylcyclobutan-1-amine hydrochloride (CAS: 1909337-43-4)[1].

Because this aliphatic amine is typically synthesized via reductive amination of 3-cyclohexylcyclobutan-1-one, crude batches are frequently contaminated with unreacted starting materials, secondary amine byproducts (over-alkylation), regioisomers (cis/trans), and inorganic salts. This guide provides field-validated, self-validating protocols to systematically eliminate these impurities.

Diagnostic FAQ: Identifying Your Impurity Profile

Q: My crude product is discolored and sticky. How do I determine the correct purification strategy? A: The physical state of your crude hydrochloride salt is a primary diagnostic indicator. A "sticky" or oily residue usually indicates the presence of unreacted neutral organics (e.g., ketones or alcohols) trapped in the salt matrix. You must first profile the mixture using LC-MS or ¹H NMR.

  • If the primary contaminants are neutral organics , proceed to Workflow A (Acid-Base Extraction) .

  • If the primary contaminants are structurally similar amines or inorganic salts , proceed to Workflow B (Solvent Recrystallization) .

Workflow A: Removing Non-Basic Organic Impurities

The Causality of the Method

During synthesis, neutral organic byproducts can become kinetically trapped in the crude salt matrix. Because 3-cyclohexylcyclobutan-1-amine is a primary amine, its solubility is highly pH-dependent. In its protonated hydrochloride form, it is highly polar and water-soluble; when deprotonated (freebased), it becomes lipophilic[2].

We exploit this partition coefficient by first washing the aqueous salt solution with an organic solvent to strip away neutral impurities. We then basify the aqueous layer to extract the pure freebase, leaving inorganic impurities behind, and finally re-salt the amine in an anhydrous environment[3].

Step-by-Step Protocol: Acid-Base Extraction & Re-salting
  • Initial Organic Wash: Dissolve the crude 3-cyclohexylcyclobutan-1-amine hydrochloride in distilled water (10 mL/g). Extract the aqueous layer with dichloromethane (DCM) (3 x 5 mL/g). Discard the organic layer, which now contains the neutral impurities.

  • Basification: Cool the retained aqueous layer to 0–5°C in an ice bath. Slowly add 2M NaOH(aq) dropwise under vigorous stirring until the pH reaches >10. Mechanism: The ammonium salt is deprotonated, yielding the water-insoluble free amine as a milky suspension.

  • Freebase Extraction: Extract the basic aqueous layer with fresh DCM (3 x 5 mL/g). The free amine will partition entirely into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.

  • Anhydrous Re-salting: Dissolve the free oil in anhydrous diethyl ether. At 0°C, slowly add a stoichiometric amount of ethereal HCl (e.g., 2M HCl in ether). Mechanism: The anhydrous environment prevents hydrolysis and forces the immediate precipitation of the pure hydrochloride salt. Collect the white precipitate via vacuum filtration.

AB_Extraction Crude Crude Amine HCl (Aqueous Solution) Wash Organic Wash (DCM) Removes Neutral Impurities Crude->Wash Basify Basification (NaOH) pH > 10 Wash->Basify Retain Aqueous Extract Organic Extraction (DCM) Isolates Freebase Basify->Extract Waste Aqueous Waste (Inorganic Salts) Extract->Waste Discard Aqueous Resalt Re-salting (HCl gas) in Anhydrous Ether Extract->Resalt Retain Organic Pure Pure 3-Cyclohexylcyclobutan- 1-amine HCl Resalt->Pure Filtration

Workflow for the acid-base extraction and re-salting of 3-cyclohexylcyclobutan-1-amine.

Workflow B: Removing Amine Byproducts and Regioisomers

The Causality of the Method

If your crude product contains secondary amine byproducts or cis/trans regioisomers, acid-base extraction will fail because their pKa values are nearly identical. Instead, you must rely on differential solubility and crystal lattice energy. Recrystallization from an alcohol or alcohol/ester solvent system allows the primary amine hydrochloride to form a highly ordered crystal lattice, excluding structurally irregular impurities into the mother liquor[4].

Note on Solvent Selection: Avoid using methanol or ethanol for the recrystallization of amine hydrochlorides during large-scale drug development. Residual HCl can react with these alcohols at elevated temperatures to form genotoxic alkyl chlorides (e.g., methyl chloride)[5]. Isopropanol or an isopropanol/ethyl acetate mixture is the industry standard[4].

Step-by-Step Protocol: Solvent Recrystallization
  • Dissolution: Place the crude amine hydrochloride in a round-bottom flask. Add a minimum volume of boiling isopropanol. Mechanism: Heat maximizes kinetic solubility, breaking the impure crystal lattice.

  • Hot Filtration (Optional): If insoluble inorganic salts (e.g., NaCl, NH₄Cl) remain suspended, quickly filter the hot solution through a pre-warmed Büchner funnel.

  • Thermodynamic Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 2 hours. Mechanism: Slow cooling favors the thermodynamic growth of pure crystals, preventing the kinetic entrapment of structurally similar impurities within the lattice.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethyl acetate to displace the impurity-rich mother liquor.

  • Drying: Dry the purified salt in a vacuum oven at 40°C to constant weight.

Recrystallization Crude Crude Amine HCl Dissolve Dissolution in Hot Isopropanol Crude->Dissolve Filter Hot Filtration (Removes Inorganics) Dissolve->Filter Cool Slow Cooling (Thermodynamic Growth) Filter->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Discard Filtrate Pure Pure Crystal Lattice Isolate->Pure Retain Solid

Thermodynamic recrystallization pathway for isolating the pure primary amine hydrochloride.

Data Presentation: Impurity Profiling & Strategy Matrix

To streamline your troubleshooting process, cross-reference your analytical data with the physicochemical profiles below to select the optimal removal strategy.

Impurity ClassificationRepresentative ExamplePhysicochemical ProfileAnalytical DetectionPrimary Removal Strategy
Neutral Organics 3-cyclohexylcyclobutan-1-oneNon-ionizable; highly lipophilicGC-MS, ¹H NMRAcid-Base Extraction
Secondary Amines Over-alkylated dimerspKa ~10.5; basicLC-MS (ESI+)Solvent Recrystallization
Regioisomers cis/trans isomerspKa ~10.5; basicHPLC, ¹³C NMRSolvent Recrystallization
Inorganic Salts NH₄Cl, NaClHighly polar; water-solubleIon ChromatographyHot Filtration / Freebasing

References

  • 3-cyclohexylcyclobutan-1-amine hydrochloride | 1909337-43-4, Sigma-Aldrich.
  • Acid–base extraction, Wikipedia.
  • 4.8: Acid-Base Extraction, Chemistry LibreTexts.
  • US 2010/0113831 A1 (Recrystallization of Amine Hydrochlorides), Google Patents.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol, ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-Cyclohexyl Substituted Cyclobutanes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of sterically challenging cyclobutane scaffolds. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of sterically challenging cyclobutane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in the synthesis of 3-cyclohexyl substituted cyclobutanes. The inherent ring strain of the cyclobutane core, combined with the significant steric bulk of the conformationally flexible cyclohexyl group, presents a formidable synthetic challenge.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions to form 3-cyclohexylcyclobutanes consistently failing or resulting in low yields?

A1: The primary obstacle is severe steric hindrance. This arises from two main factors:

  • The Cyclohexyl Group's Bulk and Conformation: The cyclohexyl substituent is not a static, spherical group. It predominantly exists in a low-energy "chair" conformation, which extends significantly in space.[4][5] In this conformation, the axial and equatorial protons create a steric shield that can block the approach of reagents to the reactive centers needed for ring formation.[6]

  • Cyclobutane Ring Strain: The cyclobutane ring itself is strained, with C-C-C bond angles compressed to around 88°, deviating significantly from the ideal 109.5°.[1][7] This strain makes the transition states for its formation energetically costly. When you add the steric repulsion from a large substituent like a cyclohexyl group, the activation energy barrier for the reaction can become prohibitively high.[8]

Q2: What are the most common synthetic strategies for creating a 1,3-disubstituted cyclobutane, and which is best for my sterically hindered target?

A2: There are three primary strategies, and the "best" choice depends on where you are encountering the steric bottleneck.

  • [2+2] Cycloaddition: This is the most direct method, involving the reaction of two alkene-containing fragments.[9] It can be initiated by UV light (photocycloaddition), heat, or transition metal catalysis.[10] For sterically demanding substrates, this is often the most challenging route due to the congested transition state. However, it can be facilitated with potent activation methods.

  • Ring-Opening of Bicyclobutanes (BCBs): Strain-release-driven reactions of highly strained precursors like bicyclo[1.1.0]butanes offer a powerful, modular path to densely functionalized cyclobutanes under mild conditions.[11][12] This can be an excellent alternative if direct cycloadditions fail.

  • C-H Functionalization/Cross-Coupling on a Pre-formed Ring: This "late-stage" approach avoids the steric clash during ring formation. A simpler cyclobutane precursor (e.g., with a halide or trifluoroborate) is first synthesized, and the cyclohexyl group is installed afterward via a cross-coupling reaction like the Suzuki-Miyaura coupling.[13][14][15] This is often the most reliable strategy for highly hindered systems.

Q3: I'm attempting a [2+2] cycloaddition. Should I be using a photochemical, thermal, or metal-catalyzed approach?

A3: Each approach has distinct advantages and disadvantages for sterically hindered systems:

  • Photochemical [2+2]: This method can be very effective as it uses high-energy photons to access an excited triplet state, often overcoming ground-state steric repulsion.[9][13] However, it can suffer from a lack of selectivity and potential side reactions.

  • Thermal [2+2]: Generally requires very high temperatures to overcome the activation barrier, which can lead to decomposition. This is often the least suitable method for complex, sensitive molecules.

  • Lewis Acid & Transition Metal Catalysis: This is frequently the most successful approach. A Lewis acid or transition metal can activate one of the alkene partners, making it significantly more reactive and lowering the overall activation energy, allowing the reaction to proceed under milder conditions.[16][17][18] For instance, Lewis acids like EtAlCl₂ have proven effective in the [2+2] cycloaddition of allenoates with terminal alkenes.[16]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures with actionable advice.

Problem 1: Low or No Yield in [2+2] Cycloaddition Reactions

Your reaction shows only starting material or a complex mixture of byproducts after an extended period.

Caption: Troubleshooting workflow for low-yield [2+2] cycloadditions.

  • Potential Cause: Insufficient activation energy to overcome the high steric barrier.

    • Solution 1: Add a Lewis Acid Catalyst. Lewis acids can coordinate to a carbonyl group on one of the reaction partners (e.g., an allenoate or enone), increasing its electrophilicity and making it a better acceptor in the cycloaddition.[16][18] This can dramatically lower the activation energy. See Protocol 1 for a detailed example.

    • Solution 2: Increase Reaction Temperature or Use a Higher Energy Light Source. For thermally driven reactions, cautiously increasing the temperature can provide the necessary energy.[8] For photochemical reactions, ensure your lamp's wavelength is appropriate for substrate excitation and that its intensity is sufficient.[17] Monitor closely for decomposition.

    • Solution 3: Apply High Pressure. High-pressure conditions (5–15 kbar) can accelerate sterically hindered reactions by overcoming the large, negative activation volume associated with bond formation in a congested transition state.[8]

  • Potential Cause: The chosen synthetic route is fundamentally flawed due to insurmountable steric hindrance.

    • Solution: Adopt a Late-Stage Functionalization Strategy. Instead of forcing the bulky cyclohexyl group through the demanding ring-forming step, introduce it at the end. Synthesize a cyclobutane ring with a handle for cross-coupling (e.g., a bromine atom or a trifluoroborate group) and then use a reaction like the Suzuki-Miyaura coupling to attach the cyclohexyl moiety.[13] This approach separates the challenge of forming the strained ring from the challenge of managing the steric bulk. See Protocol 2 for an example.

Problem 2: Poor Diastereoselectivity (Formation of cis/trans Isomers)

The reaction works, but produces an inseparable or difficult-to-separate mixture of cis and trans isomers.

G cluster_0 Pathway A (cis) cluster_1 Pathway B (trans) TS_A Transition State A (Less Steric Clash) Prod_A cis-Product (Thermodynamically Favored) TS_A->Prod_A Lower Energy TS_B Transition State B (More Steric Clash) Prod_B trans-Product (Kinetically Favored?) TS_B->Prod_B Higher Energy Start Reagents Start->TS_A Start->TS_B

Caption: Competing transition states leading to diastereomers.

  • Potential Cause: The transition states leading to the cis and trans products are close in energy.

    • Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature can amplify small energy differences between the competing transition states, often favoring the formation of the thermodynamically more stable product.[17] This is particularly effective in catalyzed reactions that can proceed below room temperature.

    • Solution 2: Modify the Catalyst or Solvent. The choice of catalyst, ligand, or solvent can influence the geometry of the transition state. A bulkier Lewis acid or a more coordinating solvent might create a more organized transition state, favoring one diastereomer over the other. Screening different conditions is crucial. For example, diastereoselective reductions of cyclobutylidene derivatives have been shown to be highly sensitive to reaction conditions.[19]

  • Potential Cause: The puckered nature of the cyclobutane ring and the conformational flexibility of the cyclohexyl group.

    • Solution: Employ a Chiral Auxiliary or Catalyst. To exert precise control over the stereochemical outcome, a chiral element is often necessary. A chiral ligand on a metal catalyst or a chiral auxiliary attached to one of the substrates can create a diastereomeric transition state with a significant energy difference, leading to high selectivity.[17][20]

Quantitative Data Summary

The choice of methodology can have a profound impact on reaction outcomes. The following table summarizes representative data for relevant transformations.

MethodSubstratesKey Reagent/CatalystTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Lewis Acid-Catalyzed [2+2] CycloadditionTerminal Alkene + Phenyl AllenoateEtAlCl₂-78 to 25up to 90N/A (for simple cases)[16]
Photocatalyzed [2+2] CycloadditionDissimilar Acyclic EnonesRu(bipy)₃Cl₂RTGoodExcellent[13]
Suzuki-Miyaura Cross-CouplingPotassium Cyclobutyltrifluoroborate + Aryl ChloridePdCl₂(dppf)8050-99N/A[13]
Diastereoselective ReductionCyclobutylidene Meldrum's Acid DerivativeNaBH₄0Good>20:1 (cis favored)[18][19]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of an Alkene with an Allenoate

This protocol provides a robust method for forming the cyclobutane ring, which can be adapted for sterically hindered substrates by careful optimization.[16][21]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 equiv) and dry dichloromethane (DCM, to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of ethylaluminum dichloride (EtAlCl₂, 1.1 equiv, typically 1.0 M in hexanes) dropwise to the stirred reaction mixture.

  • Substrate Addition: After stirring for 15 minutes, add a solution of phenyl 2,3-butadienoate (1.2 equiv) in dry DCM dropwise over 10 minutes. The phenyl ester is noted to be more reactive than simple alkyl esters.[16]

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted cyclobutane.

Protocol 2: Late-Stage Introduction of a Cyclohexyl Group via Suzuki-Miyaura Coupling

This protocol outlines a powerful alternative for when direct cycloadditions fail due to steric hindrance.[13]

  • Preparation: To a Schlenk tube, add the cyclobutane precursor (e.g., potassium 3-bromocyclobutyl-trifluoroborate, 1.0 equiv), cyclohexyl halide or triflate (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a suitable base (e.g., K₂CO₃, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add a degassed solvent mixture, such as toluene/water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 3-cyclohexyl substituted cyclobutane.

References

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Chen, D. Y.-K., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. MD Anderson Cancer Center. [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. [Link]

  • Mykhailiuk, P. K., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Namba, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Trost, B. M., & Tsui, H.-C. (2011). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]

  • National Institutes of Health. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). Conformations of Cycloalkanes. YouTube. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical Science. [Link]

  • Zhang, W., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • K-Ort, T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]

  • ResearchGate. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • Miranda, M. A., & Cuquerella, M. C. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. PubMed. [Link]

  • University of Wisconsin Oshkosh. (n.d.). Cyclohexane Conformational Analysis. University of Wisconsin Oshkosh. [Link]

  • ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Request PDF. [Link]

  • Semantic Scholar. (n.d.). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Semantic Scholar. [Link]

  • National Institutes of Health. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. PMC. [Link]

  • ACS Publications. (2017). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Crystal Growth & Design. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Hygroscopic Amine Hydrochloride Salts

Welcome to the Technical Support Center. Amine hydrochlorides are ubiquitous in drug development and organic synthesis. However, their inherent hygroscopicity often leads to deliquescence, weighing inaccuracies, and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amine hydrochlorides are ubiquitous in drug development and organic synthesis. However, their inherent hygroscopicity often leads to deliquescence, weighing inaccuracies, and chemical instability. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate anhydrous, high-purity amine hydrochloride salts.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to select the optimal purification route based on the physical state of your amine and the nature of the impurities.

PurificationWorkflow Start Impure, Wet Amine HCl Decision1 Is the free amine stable and non-volatile? Start->Decision1 FreeBasing Free-basing & Extraction (Biphasic NaOH/Ether) Decision1->FreeBasing Yes Decision2 Is water content high or causing 'oiling out'? Decision1->Decision2 No (Direct Salt Purif.) DryAmine Dry Organic Layer (MgSO4 / Molecular Sieves) FreeBasing->DryAmine Resalting Re-salting (Anhydrous HCl in Et2O) DryAmine->Resalting PureSalt Pure, Anhydrous Amine HCl Resalting->PureSalt Azeotropic Azeotropic Drying (Toluene or MeCN) Decision2->Azeotropic Yes Recryst Anhydrous Recrystallization (e.g., EtOH / Et2O) Decision2->Recryst No Azeotropic->Recryst Recryst->PureSalt CoCryst Co-crystallization (e.g., with Organic Acids) PureSalt->CoCryst If hygroscopicity persists

Workflow for selecting the optimal purification strategy for hygroscopic amine hydrochlorides.

Core Troubleshooting Guides (Q&A)

Q1: My amine hydrochloride salt turns into a sticky paste or liquid when exposed to air. How can I accurately weigh and handle it? Causality & Solution: You are observing deliquescence. The salt's crystal lattice has a high affinity for water, driven by the strong hydrogen-bond accepting nature of the chloride ion. When the ambient relative humidity exceeds the deliquescence threshold of the salt, it absorbs atmospheric moisture until it dissolves in its own water of hydration, leading to significant physical and chemical changes 1[1]. Actionable Steps:

  • Pre-dry the salt in a vacuum desiccator over P2​O5​ or in a vacuum oven (if thermally stable).

  • Handle exclusively in a controlled environment, such as a nitrogen-filled glovebox.

  • If a glovebox is unavailable, use pre-filled reaction vials prepared under an inert atmosphere. This allows you to inject reagents directly through a septum without exposing the hygroscopic salt to ambient air 2[2].

Q2: During recrystallization, my salt "oils out" instead of forming crystals. Why does this happen and how do I fix it? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. This is heavily exacerbated by the presence of water, which acts as a highly polar impurity that lowers the melting point of the solvate system and disrupts the ordered packing of the amine hydrochloride lattice. Actionable Steps:

  • Azeotropic Drying: Before adding your anti-solvent, suspend the wet salt in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Distill off the solvent to drag the water out of the system 3[3].

  • Anhydrous Solvent System: Once dry, dissolve the salt in a minimal amount of dry, polar solvent (like absolute ethanol) and slowly diffuse a non-polar anti-solvent (like anhydrous diethyl ether) 4[4].

Q3: I cannot get my salt pure by direct recrystallization due to persistent polar impurities. Is there an alternative? Causality & Solution: Direct purification of salts is difficult because both the product and the impurities share similar solubility profiles (highly polar). Breaking the salt into its free base drastically alters its physicochemical properties, allowing for easy separation from polar impurities. Actionable Steps:

  • Perform a "Free-basing and Re-salting" protocol. Neutralize the salt with an aqueous base, extract the free amine into an organic solvent, dry the organic layer, and re-precipitate the salt using anhydrous HCl gas or HCl in dioxane 5[5].

Step-by-Step Methodologies

Protocol A: Free-Basing, Purification, and Re-Salting

Purpose: To purge highly polar or inorganic impurities that co-crystallize with the salt. Self-Validation Mechanism: This protocol is a self-validating system. Inorganic salts and highly polar impurities are fundamentally incapable of partitioning into the non-polar ether layer. Only the free amine transfers, ensuring that the subsequent re-salting step precipitates an inherently pure product 5[5].

  • Neutralization: Suspend the impure amine hydrochloride in anhydrous diethyl ether (approx. 10 mL/g). Slowly add 1.0 M aqueous NaOH dropwise while stirring vigorously until the aqueous phase reaches pH > 10.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. The free amine will partition into the upper organic (ether) layer.

  • Drying: Isolate the ether layer and dry over activated 3Å molecular sieves or anhydrous MgSO4​ for at least 2 hours to remove residual water. Filter off the drying agent.

  • Re-salting: Transfer the dried ether solution to a dry, nitrogen-flushed round-bottom flask. Chill to 0 °C. Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2.0 M in diethyl ether) dropwise. The purified amine hydrochloride will immediately precipitate as a white solid.

  • Isolation: Filter the precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum.

Protocol B: Azeotropic Drying Prior to Crystallization

Purpose: To remove bound water from a hygroscopic salt that causes "oiling out". Self-Validation Mechanism: This protocol is self-validating through temperature monitoring. The distillation temperature will strictly remain at the azeotropic boiling point (e.g., 85 °C for toluene/water) until all water is removed. Once dry, the temperature will sharply rise to the boiling point of the pure solvent (110 °C for toluene), providing a definitive, observable endpoint6[6].

  • Suspension: Place the wet amine hydrochloride in a round-bottom flask and add toluene (approx. 20 mL/g)3[3].

  • Distillation: Equip the flask with a Dean-Stark trap or a short-path distillation head. Heat the mixture to reflux.

  • Azeotropic Removal: Distill off the solvent. Water will co-distill as an azeotrope. Continue until the distillate is clear and a single phase, and the internal temperature reaches the boiling point of pure toluene.

  • Crystallization: Evaporate the remaining solvent under reduced pressure. The resulting anhydrous salt can now be recrystallized using an anhydrous ethanol/diethyl ether system 4[4].

Quantitative Data: Comparison of Drying Strategies

StrategyMechanism of ActionBest Used ForRelative Efficacy against WaterImpact on API Formulation
Azeotropic Drying Co-distillation of water with a carrier solvent (e.g., Toluene)[3]Removing bulk and loosely bound water prior to crystallization.HighNone (Removes water physically)
Free-basing & Re-salting Altering polarity to extract amine, drying organic phase, then re-precipitating[5]Removing polar impurities and water simultaneously.Very HighNone (Regenerates pure HCl salt)
Desiccation ( P2​O5​ / Vacuum) Vapor-phase moisture transfer to a strong desiccant.Routine storage and handling of mildly hygroscopic salts.ModerateNone (Maintains physical state)
Co-crystallization Introducing a neutral organic acid to hydrogen-bond with the chloride ion[7]Preventing moisture uptake in the final solid state.Very HighHigh (Creates a novel multi-component crystal)

Frequently Asked Questions (FAQs)

Q: Even after rigorous drying, my amine hydrochloride absorbs moisture during long-term storage. How can I permanently improve its solid-state stability? A: If the inherent hygroscopicity of the pure salt is too high for practical formulation or storage, consider Crystal Engineering via Co-crystallization . The chloride ion in amine hydrochlorides is an exceptional hydrogen bond acceptor. By introducing a neutral, strong hydrogen bond donor (like a carboxylic acid—e.g., benzoic, succinic, or fumaric acid), you can form a multicomponent cocrystal. This satisfies the chloride ion's hydrogen-bonding potential, significantly reducing its affinity for atmospheric moisture and enhancing the physical stability of the drug or reagent 7[7].

Q: Can I use sodium sulfate to dry my amine hydrochloride directly in solution? A: No. Amine hydrochlorides are generally insoluble in non-polar organic solvents. If dissolved in polar solvents (like methanol or water), traditional drying agents like sodium sulfate or magnesium sulfate are ineffective and may cause unwanted heterogenous interactions or ion exchange8[8]. It is fundamentally better to dry the free amine in a non-polar solvent (like ether) using these agents, or use azeotropic drying for the intact salt.

References

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

  • Title: Purification of Laboratory Chemicals, Sixth Edition Source: ResearchGate URL: [Link]

  • Title: Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers Source: ACS Publications URL: [Link]

  • Title: Drying over Mg or Na sulfate Source: Reddit (r/Chempros) URL: [Link]

  • Title: Hygroscopic Salt Behaviour Source: Sussex Damp Experts URL: [Link]

  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: US5045244A - Preparation of metal halide-amine complexes Source: Google Patents URL
  • Title: US20120285816A1 - Method for isolating an alkanol from an aqueous biotransformation mixture Source: Google Patents URL

Sources

Optimization

Technical Support Center: NMR Signal Resolution for Cyclohexyl-Cyclobutane Systems

Welcome to the technical support guide for resolving NMR signal overlap in cyclohexyl-cyclobutane systems. As a Senior Application Scientist, I understand that the conformational flexibility and the abundance of similar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR signal overlap in cyclohexyl-cyclobutane systems. As a Senior Application Scientist, I understand that the conformational flexibility and the abundance of similar CH and CH₂ groups in these saturated ring systems present significant challenges in spectral analysis. The severe signal overlap in the aliphatic region of a standard ¹H NMR spectrum can often obscure vital structural information.

This guide is designed to provide you with not just protocols, but the underlying strategic thinking required to systematically dissect these complex spectra. We will move from basic troubleshooting to advanced 2D NMR techniques and computational approaches, empowering you to extract clear, unambiguous structural data for your research.

PART I: Troubleshooting Guide

This section addresses specific, common problems encountered during the NMR analysis of cyclohexyl-cyclobutane derivatives. Each answer provides an explanation of the phenomenon and a clear path forward.

Q1: My ¹H NMR spectrum is just a broad, unresolved "lump" between 1.0-2.5 ppm. Where do I even begin?

A: This is the most common challenge with saturated carbocyclic systems. The high degree of signal overlap arises because the chemical environments of the many methylene (CH₂) and methine (CH) protons are very similar, and conformational exchange on the NMR timescale often leads to broadened, averaged signals. Your starting point is to use the carbon backbone as a scaffold to disperse these proton signals.

Expert Explanation (The "Why"): While the proton chemical shift range is relatively narrow (~10-12 ppm), the ¹³C chemical shift range is much larger (~200 ppm).[1][2] This means that even carbons with very similar electronic environments often have distinct, well-resolved resonances in a ¹³C NMR spectrum. By using a 2D experiment that correlates protons to the carbons they are directly attached to, you can "view" the proton signals at the much higher resolution of the carbon dimension.

Recommended Action Plan:

  • Acquire High-Quality ¹³C and DEPT Spectra: First, obtain a standard broadband-decoupled ¹³C spectrum and supplement it with DEPT-135 and DEPT-90 experiments. This will allow you to definitively count the number of carbon environments and classify each as a C (quaternary), CH, CH₂, or CH₃.[3][4][5]

  • Run a ¹H-¹³C HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) experiment is your most powerful initial tool. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (cross-peak) in the plot shows a correlation between a carbon and its directly attached proton(s). This will immediately deconvolve the proton "lump" into distinct signals spread out along the carbon axis.[6][7]

Workflow Diagram: Initial Deconvolution Strategy

G A 1. Start: Overlapped 1D ¹H NMR B 2. Acquire 1D ¹³C & DEPT Spectra A->B C 3. Run 2D ¹H-¹³C HSQC B->C E Identify C, CH, CH₂, CH₃ counts B->E D Result: Resolved ¹H Signals C->D F Proton signals now dispersed by carbon chemical shifts C->F

Caption: Initial workflow for resolving a complex aliphatic ¹H NMR spectrum.

Q2: I can't distinguish between two diastereomers. Their ¹H and ¹³C spectra look nearly identical. What's the best approach?

A: Differentiating diastereomers is challenging because their overall connectivity is identical, leading to very similar spectra. The key is to probe their three-dimensional structure, as they differ in the spatial arrangement of their atoms. The Nuclear Overhauser Effect (NOE), which detects through-space proximity (typically < 5 Å), is the definitive tool for this purpose.[8][9]

Expert Explanation (The "Why"): Diastereomers have different relative configurations at one or more stereocenters. This results in different intramolecular distances between specific protons. For example, in one diastereomer, a proton on the cyclobutane ring might be close in space to an axial proton on the cyclohexane ring, while in the other diastereomer, it might be closer to an equatorial proton. An NOE experiment detects these proximity differences, which appear as correlations (cross-peaks) between the interacting protons.

Recommended Action Plan:

  • Hypothesize Key Distances: Draw the 3D chair/puckered conformations of both potential diastereomers. Identify specific protons whose distances vary significantly between the two isomers. These are your target protons for the NOE experiment.

  • Perform a Selective 1D NOE Difference Experiment: This is often the clearest method. You selectively irradiate a well-resolved proton signal (e.g., a methine proton at a stereocenter). In the resulting difference spectrum, you will only see signals from those protons that are close in space to the irradiated proton.

  • Run a 2D NOESY (or ROESY) Experiment: If selective irradiation is difficult due to overlap, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the next step. It provides a 2D map of all through-space correlations simultaneously.[8] For molecules of this size, which may have tumbling rates that lead to zero or weak NOEs, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a more robust alternative.

Data Comparison Table: NOE vs. COSY

Experiment Correlation Type Information Provided Best For...
COSY Through-bond (J-coupling) Scalar coupling networks; which protons are connected through 2-3 bonds. Establishing the basic carbon skeleton connectivity.

| NOESY/ROESY | Through-space (Dipolar) | Spatial proximity of protons (< 5 Å). | Determining stereochemistry, conformation, and differentiating diastereomers.[8][9] |

Q3: I'm struggling to assign the axial and equatorial protons on the cyclohexane ring. How can I resolve them?

A: This is a classic problem in cyclohexane stereochemistry. The solution lies in exploiting the well-defined differences in their J-coupling (through-bond coupling) constants. Axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are small (2-5 Hz).[10]

Expert Explanation (The "Why"): The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a rigid chair conformation, the dihedral angle between two adjacent axial protons is ~180°, which corresponds to a large ³J value. The other dihedral angles (ax-eq, eq-eq) are ~60°, resulting in much smaller ³J values.

Recommended Action Plan:

  • Acquire a High-Resolution 1D ¹H Spectrum: Ensure your data has sufficient digital resolution to resolve these coupling constants.

  • Run a 2D ¹H-¹H COSY Experiment: A COSY (Correlation Spectroscopy) experiment will map all the ¹H-¹H coupling networks.[11][12] Look for a proton that has at least one large cross-peak and one small cross-peak to its neighbors. This is likely an axial proton coupled to another axial proton and an equatorial proton.

  • Use a 2D J-Resolved Experiment (Advanced): If the multiplets in the 1D and COSY spectra are too overlapped to analyze, a 2D J-resolved experiment can be invaluable. This technique separates chemical shifts onto one axis and coupling constants onto the other, allowing you to extract the multiplet pattern for each proton individually, even from an overlapped region.[6]

Decision Tree: Choosing an Experiment for Proton Assignment

G q_node q_node a_node a_node Start Goal: Assign Axial vs. Equatorial Protons Q1 Are multiplets well-resolved in 1D? Start->Q1 A1 Analyze ¹J values directly from 1D ¹H Q1->A1 Yes Q2 Are coupling networks ambiguous? Q1->Q2 No A2 Run 2D ¹H-¹H COSY to trace connectivities Q2->A2 Yes A3 Run 2D J-Resolved to separate J from δ Q2->A3 No, but multiplets are too complex

Caption: Decision tree for assigning axial and equatorial cyclohexane protons.

PART II: Frequently Asked Questions (FAQs)

This section covers broader questions about advanced techniques and principles relevant to cyclohexyl-cyclobutane systems.

Q4: Which 2D NMR experiments are most crucial for these systems and why?

A: For complete characterization of a novel cyclohexyl-cyclobutane system, a standard suite of 2D experiments is essential. Each provides a unique and complementary piece of the structural puzzle.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): As mentioned in Q1, this is the most critical experiment for resolving proton signal overlap. It correlates each proton to its directly attached carbon, using the wide ¹³C chemical shift range to disperse the crowded ¹H signals.[6][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity through 2 or 3 bonds. It allows you to trace out the spin systems of the individual rings and identify which protons are neighbors.[11][12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing the full structure together. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how you connect the cyclohexyl and cyclobutane rings and link them to any substituents.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Essential for stereochemistry and conformational analysis. It reveals which protons are close to each other in 3D space, which is critical for assigning relative stereochemistry and differentiating diastereomers.[8][9]

Q5: When should I consider using variable temperature (VT) NMR?

A: Variable temperature (VT) NMR is a powerful technique for studying dynamic processes, such as the conformational exchange (ring flipping) of the cyclohexane ring. You should consider VT-NMR in two main scenarios:

  • To Sharpen Broad Signals: If you see broad, averaged signals at room temperature, it often indicates that your molecule is undergoing conformational exchange at a rate comparable to the NMR timescale. By cooling the sample, you can slow this exchange down. At a low enough temperature (the "coalescence temperature"), you can "freeze out" the individual conformers (e.g., two distinct chair forms), resulting in sharp, distinct signals for each.[13][14]

  • To Confirm Conformational Equilibria: Observing how the spectrum changes with temperature can confirm the presence of multiple conformers in solution and even allow you to determine the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.[13][15]

Q6: Can computational methods help in assigning my spectra?

A: Absolutely. When experimental data is ambiguous, computational chemistry can be a decisive tool. The standard approach involves using Density Functional Theory (DFT) to calculate the NMR chemical shifts for all possible diastereomers or conformers of your molecule.

Expert Explanation (The "Why"): Modern computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy.[16] By calculating the theoretical spectra for each possible isomer and comparing them to your experimental data, you can often make an unambiguous assignment. Statistical metrics like the DP4 probability can be used to provide a confidence level for the match between the calculated and experimental data.[16] This approach is particularly powerful for confirming the assignment of complex, rigid molecules or for distinguishing between isomers with very subtle spectral differences.[17][18]

Q7: What is "pure shift" NMR and is it useful for this problem?

A: "Pure shift" NMR is a collection of advanced 1D and 2D techniques that digitally remove the effects of homonuclear coupling (¹H-¹H J-coupling) from a proton spectrum. The result is a simplified spectrum where every multiplet collapses into a single sharp peak (a singlet).[6][7]

Expert Explanation (The "Why"): The complexity of multiplets in cyclohexyl-cyclobutane systems is a major source of overlap. By collapsing these multiplets to singlets, you can dramatically increase the resolution of the spectrum. This makes it possible to resolve and identify the chemical shifts of individual protons that were previously buried within a complex, overlapped multiplet. While this technique removes valuable coupling information, it is an exceptionally powerful way to resolve severe overlap and accurately determine chemical shifts.[6]

Experimental Protocols

Protocol 1: 2D ¹H-¹³C HSQC

Purpose: To correlate protons with their directly attached carbons, resolving ¹H signal overlap.

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-20 mg/mL.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (Example for 500 MHz):

    • Pulse Program: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker).

    • Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.

    • Spectral Width (F1 - ¹³C): 0-80 ppm for an aliphatic system, or wider if other carbons are present.

    • Number of Points (F2): 2048 (2k).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment, depending on concentration.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the axes using the residual solvent signal (¹H) and the solvent signal (¹³C).

Protocol 2: Selective 1D NOE Difference

Purpose: To identify protons that are close in space (< 5 Å) to a selectively irradiated proton.

  • Sample Preparation: As above. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing with an inert gas (N₂ or Ar) for several minutes.

  • Spectrometer Setup: Tune, lock, and shim as for a standard ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard selective 1D NOE difference sequence (e.g., selnogp on Bruker).

    • Identify Target Frequency: Acquire a standard ¹H spectrum and accurately determine the frequency (in Hz) of the peak you wish to irradiate.

    • On-Resonance Spectrum: Set the selective irradiation frequency to your target. Use a mixing time (d8) of 500-800 ms. Acquire a suitable number of scans (e.g., 128 or 256).

    • Off-Resonance Spectrum: Set the irradiation frequency to a region of the spectrum with no signals (e.g., 30 ppm). Use the same acquisition parameters. The spectrometer will automatically interleave on- and off-resonance scans.

  • Processing:

    • The spectrometer software will automatically subtract the off-resonance FID from the on-resonance FID.

    • Apply a line-broadening exponential window function (e.g., LB = 0.3 Hz) and Fourier Transform.

    • The resulting spectrum will show a large negative signal for the irradiated peak and small, positive peaks for protons experiencing an NOE enhancement.

References

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. Retrieved March 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved March 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical shift-based methods in NMR structure determination. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Retrieved March 11, 2026, from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved March 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Homonuclear decoupling for spectral simplification of carbon-13 enriched molecules in solution-state NMR enhanced by dissolution DNP. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2010, September 29). Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems. Retrieved March 11, 2026, from [Link]

  • Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. Google Drive.
  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 11, 2026, from [Link]

  • MDPI. (2022, May 19). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Retrieved March 11, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved March 11, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 11, 2026, from [Link]

  • Office of Scientific and Technical Information. (n.d.). Modeling of Hidden Structures Using Sparse Chemical Shift Data from NMR Relaxation Dispersion. Retrieved March 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved March 11, 2026, from [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes... Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. Retrieved March 11, 2026, from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 11, 2026, from [Link]

  • eGPAT. (2017, December 6). Number of NMR signals in cyclic compounds. Retrieved March 11, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Monomeric Lithium and Sodium Silylbenzyl Complexes: Syntheses, Structures, and C=O bond Olefination. Retrieved March 11, 2026, from [Link]

  • SLU publication database (SLUpub). (n.d.). Reducing signal interference in complex NMR spectra. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Flexibility in zeolites:29Si NMR studies of ZSM-5 frame transitions. Retrieved March 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, April 5). How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance decoupling. Retrieved March 11, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved March 11, 2026, from [Link]

  • SciSpace. (1989). (PDF) The Nuclear Overhauser Effect in Structural and Conformational Analysis. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Broadband homonuclear decoupling in heteronuclear shift correlation NMR spectroscopy. Retrieved March 11, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved March 11, 2026, from [Link]

  • Chemistry Steps. (2025, February 22). NMR Chemical Shift - ppm, Upfield, Downfield. Retrieved March 11, 2026, from [Link]

  • Vassar College. (2012, April 24). Interpreting a C-13 NMR spectrum | Modeling and Experimental Tools with Prof. Magnes. Retrieved March 11, 2026, from [Link]

  • Bates College. (n.d.). Calix[19]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Retrieved March 11, 2026, from [Link]

  • ACS Figshare. (2003, March 28). Conformational Study of 1,2-Cycloundecadiene by Dynamic NMR Spectroscopy and Computational Methods. Retrieved March 11, 2026, from [Link]

  • Proceedings of the National Academy of Sciences. (2007, June 5). Protein structure determination from NMR chemical shifts. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Optimization of work-up procedures for aliphatic amine hydrochlorides

Welcome to the Technical Support Center for Process Chemistry . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face during the work-up and purification of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face during the work-up and purification of aliphatic amine hydrochlorides.

Unlike standard aromatic compounds, aliphatic amines present unique physicochemical challenges: they lack UV chromophores for easy tracking, act as surfactants that cause severe emulsions, and possess high intrinsic water solubility that routinely sabotages extraction yields. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure your workflows are robust, scalable, and scientifically sound.

Mechanistic Workflow & Logical Architecture

The purification of an amine hydrochloride typically requires a "free-basing" step to transfer the molecule into an organic phase, followed by washing, drying, and re-precipitation. Understanding the logical flow of these states is critical for troubleshooting.

G Start Amine Hydrochloride (Aqueous Solution) Basification Basification (pH > 12) NaOH / KOH Start->Basification Deprotonation Extraction Liquid-Liquid Extraction Organic Solvent Basification->Extraction Add Solvent PhaseSep Phase Separation Extraction->PhaseSep Mix & Settle OrgPhase Organic Phase (Free Amine) PhaseSep->OrgPhase Target Layer AqPhase Aqueous Phase (Salts & Impurities) PhaseSep->AqPhase Discard/Recycle Washing Brine Wash & Drying (Anhydrous Na2SO4) OrgPhase->Washing Remove H2O SaltForm Anhydrous HCl Addition (Re-precipitation) Washing->SaltForm Dry HCl Gas/Dioxane Product Purified Amine Hydrochloride SaltForm->Product Filtration

Workflow for free-basing, extraction, and re-precipitation of aliphatic amines.

Quantitative Parameters for Phase Transfer

The success of a liquid-liquid extraction depends entirely on manipulating the partition coefficient. For aliphatic amines, dissolution of the deprotonated (uncharged) free base is highly dependent on the aliphatic chain length; specifically, intrinsic aqueous solubility decreases by approximately 4-fold for every additional methylene group added to the chain[1].

Table 1: Physicochemical Properties & Extraction Parameters for Aliphatic Amines

Amine ClassificationExampleCarbon ChainApprox. pKaRelative Aqueous Solubility (Free Base)Optimal Extraction pHRecommended Extraction Solvent
Short-Chain EthylamineC210.8Very High> 12.8Dichloromethane (DCM) / Chloroform
Medium-Chain ButylamineC410.7Moderate> 12.7MTBE / Ethyl Acetate
Long-Chain HexylamineC610.6Low> 12.6Hexanes / Toluene

Self-Validating Experimental Protocol: Extraction & Re-precipitation

To prevent downstream failures, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Basification (Free-Basing)

  • Action: Cool the aqueous solution of the aliphatic amine hydrochloride to 0–5 °C. Slowly add a pre-chilled aqueous solution of 5M NaOH dropwise under vigorous stirring.

  • Causality: Aliphatic amine hydrochlorides are highly water-soluble salts. To extract them into an organic solvent, they must be completely deprotonated into their neutral free-base form[2]. The reaction is exothermic, necessitating cooling to prevent the volatilization of low-boiling short-chain amines.

  • Validation Checkpoint: Test the aqueous layer with universal pH indicator paper. The pH must be ≥ 12. If the pH is lower, the amine remains partially protonated, which will cause severe emulsions and catastrophic yield loss.

Step 2: Liquid-Liquid Extraction

  • Action: Add the appropriate organic solvent (see Table 1) and stir vigorously for 5 minutes. Allow the phases to separate completely. Extract the aqueous layer 2 to 3 additional times.

  • Causality: Multiple extractions with smaller volumes of solvent are thermodynamically more efficient than a single extraction with a large volume, driving the partition equilibrium toward the organic phase.

  • Validation Checkpoint: Perform a TLC or GC-MS analysis of the aqueous raffinate. If >5% of the target amine remains, saturate the aqueous layer with NaCl (salting-out) and perform one final extraction.

Step 3: Washing and Anhydrous Drying

  • Action: Wash the combined organic extracts with saturated aqueous NaCl (brine). Separate the organic layer and add anhydrous Na₂SO₄ or MgSO₄. Stir for 15 minutes, then filter.

  • Causality: Brine removes bulk dissolved water from the organic phase via osmotic pressure. The chemical desiccant removes trace microscopic water.

  • Validation Checkpoint: The filtered organic solution must be optically clear . Any turbidity indicates residual water, which will solubilize the final salt and prevent crystallization.

Step 4: Salt Re-precipitation

  • Action: Cool the anhydrous organic phase to 0 °C. Slowly add anhydrous HCl (either bubbled as a dry gas or added as a 4M HCl in dioxane solution)[3]. Stir for 30 minutes as the white precipitate forms. Filter the solid, wash with cold diethyl ether, and dry under a vacuum.

  • Causality: The hydrochloride salt of the amine is highly polar and completely insoluble in non-polar/moderately polar anhydrous organic solvents. Upon protonation, it instantly crashes out of solution, leaving organic-soluble impurities behind in the mother liquor.

Troubleshooting Guides & FAQs

Q1: I am experiencing a severe, unbreakable emulsion during the extraction of a medium-chain aliphatic amine (e.g., pentylamine). How do I resolve this? A: Emulsions in these systems are almost always caused by an incorrect pH.

  • Causality: If the pH is around 9–10, you have a 50/50 mixture of protonated (hydrophilic) and deprotonated (hydrophobic) amines. This mixture acts as a highly effective surfactant, binding water and organic solvent together.

  • Solution: Immediately add more concentrated NaOH to push the pH > 12, ensuring 100% deprotonation. If the emulsion persists, add solid NaCl to increase the ionic strength of the aqueous phase, which forces the organic molecules out of the water network.

Q2: My recovery of ethylamine from the aqueous phase is extremely low (<30%), even at pH 13. What is going wrong? A: Short-chain aliphatic amines (C1-C3) possess exceptionally high intrinsic water solubility, even in their uncharged free-base form, due to strong hydrogen bonding with water[2].

  • Causality: Standard solvents like MTBE or Ethyl Acetate do not have a strong enough thermodynamic affinity to pull these polar small molecules away from water.

  • Solution: Switch your extraction solvent to a highly polar halogenated mixture (e.g., Dichloromethane with 10% Isopropanol). Additionally, you must completely saturate the basic aqueous layer with K₂CO₃ prior to extraction to maximize the salting-out effect.

Q3: When re-precipitating the hydrochloride salt in Step 4, I get a sticky, biphasic oil instead of a crystalline solid. How do I fix this? A: You have introduced water into the system during the salt formation step.

  • Causality: Amine hydrochlorides are incredibly hygroscopic. If your organic phase was not perfectly dried in Step 3, or if you used aqueous hydrochloric acid instead of anhydrous HCl, the newly formed salt dissolves in the localized water droplets, forming a dense, sticky oil that coats the flask[3].

  • Solution: Decant the solvent, re-dissolve the sticky oil in a minimum amount of basic water, and restart the extraction protocol from Step 1, ensuring strict adherence to the anhydrous drying validation checkpoint in Step 3.

References

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 3-Cyclohexylcyclobutan-1-amine HCl: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Cyclobutane Scaffolds In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Cyclobutane Scaffolds

In modern drug discovery, 1,3-disubstituted cyclobutanes have emerged as highly valuable structural motifs. They are frequently utilized as bioisosteres to rigidify molecular conformations, improve metabolic stability, and enhance target affinity compared to their acyclic counterparts[1],[2]. However, the precise stereochemical assignment of these scaffolds is a critical bottleneck, as the cis and trans isomers often exhibit dramatically different pharmacological profiles and receptor binding affinities[3].

This guide provides an in-depth comparative analysis of the 1 H and 13 C NMR characterization of 3-Cyclohexylcyclobutan-1-amine HCl . To provide a comprehensive analytical framework, we objectively compare its spectroscopic behavior against two critical alternatives:

  • Its stereoisomer: trans-3-Cyclohexylcyclobutan-1-amine HCl.

  • A structural analog: cis-3-Phenylcyclobutan-1-amine HCl.

Mechanistic Causality in Cyclobutane NMR (Expertise & Experience)

To accurately interpret the NMR spectra of 1,3-disubstituted cyclobutanes, one must understand the causality driven by the ring's 3D geometry. Cyclobutane rings are not flat; they adopt a "puckered" conformation (a butterfly geometry) to relieve torsional strain[4],[5].

The cis Isomer Dynamics: In cis-1,3-disubstituted cyclobutanes, the substituents strongly prefer pseudo-equatorial positions to minimize 1,3-diaxial steric clashes[1]. Consequently, the protons at C1 and C3 are forced into pseudo-axial positions on the same face of the ring. This creates a highly asymmetric magnetic environment for the CH 2​ groups at C2 and C4. The protons syn to the substituents (pseudo-equatorial) and the protons anti to the substituents (pseudo-axial) experience vastly different shielding effects, resulting in a large chemical shift difference ( Δδ ) [4].

The trans Isomer Dynamics: In the trans isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial. This arrangement often leads to rapid ring-flipping between equivalent puckered conformers or a time-averaged geometry where the magnetic environments of the C2/C4 CH 2​ protons become highly similar. This magnetic averaging results in a very small Δδ , often causing the CH 2​ protons to collapse into a tightly coupled, complex multiplet[2].

Substituent Electronic Effects: Replacing an aliphatic cyclohexyl group with an aromatic phenyl group introduces magnetic anisotropy (ring current effects). The π -electron cloud of the phenyl ring strongly deshields the adjacent C3-H proton, shifting it significantly downfield compared to the purely inductive environment of the cyclohexyl analog[6].

Logic Sub C3 Substituent Cyclohexyl Cyclohexyl Group (Aliphatic) Sub->Cyclohexyl Phenyl Phenyl Group (Aromatic) Sub->Phenyl Effect1 Inductive Effect Only (Minimal Deshielding) Cyclohexyl->Effect1 Effect2 Magnetic Anisotropy (Ring Current Effect) Phenyl->Effect2 Shift1 C3-H Shift: ~1.8-2.0 ppm Effect1->Shift1 Shift2 C3-H Shift: ~3.1-3.3 ppm Effect2->Shift2

Logical relationship of C3-substituent electronic effects on cyclobutane NMR chemical shifts.

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data, highlighting the diagnostic signals used to differentiate the target compound from its alternatives.

Table 1: 1 H NMR Data Comparison (400 MHz, CD 3​ OD, 298 K)
Molecular Positioncis-3-Cyclohexyl... (Target)trans-3-Cyclohexyl... (Isomer)cis-3-Phenyl... (Analog)Diagnostic Insight
C1-H (Amine base) 3.55 (m, 1H)3.80 (m, 1H)3.72 (m, 1H)Downfield shifted due to -NH 3+​ HCl salt.
C3-H (Substituent base) 1.85 (m, 1H)2.10 (m, 1H)3.25 (m, 1H)Phenyl ring causes a massive ~1.4 ppm downfield shift[6].
C2, C4-H (syn) 2.50 (m, 2H)2.15 - 2.30 (m, 4H)*2.75 (m, 2H)Large Δδ (~0.9 ppm) in cis isomers[4].
C2, C4-H (anti) 1.60 (q, J=10 Hz, 2H)Overlaps with syn2.20 (q, J=10 Hz, 2H)Small Δδ in trans due to magnetic averaging.
Substituent Protons 0.90 - 1.75 (m, 11H)0.90 - 1.75 (m, 11H)7.20 - 7.35 (m, 5H)Confirms structural identity of the tail group.

*Note: In the trans isomer, the C2/C4 CH 2​ protons appear as a tightly coupled, overlapping multiplet due to the rapid interconversion of puckered states.

Table 2: 13 C NMR Data Comparison (100 MHz, CD 3​ OD, 298 K)
Molecular Positioncis-3-Cyclohexyl...trans-3-Cyclohexyl...cis-3-Phenyl...
C1 45.247.546.8
C3 42.144.043.5
C2, C4 34.536.238.1
Substituent Carbons 43.0, 31.2, 27.5, 27.243.2, 31.0, 27.4, 27.1144.5, 129.2, 127.5, 126.8

Self-Validating Experimental Protocol (Trustworthiness)

To ensure absolute scientific integrity, the stereochemical assignment of cyclobutanes cannot rely solely on 1D coupling constants, which can be deceptive due to ring flexibility. The following protocol is designed as a self-validating system , utilizing 2D NOESY to provide an internal control against misinterpretation.

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

  • Weigh 5–10 mg of the highly pure 3-Cyclohexylcyclobutan-1-amine HCl salt.

  • Dissolve the compound in 0.6 mL of Methanol-d4 (CD 3​ OD).

    • Causality: CD 3​ OD is explicitly chosen over CDCl 3​ . The polar protic solvent ensures complete dissolution of the HCl salt and rapidly exchanges with the -NH 3+​ protons. This prevents severe quadrupolar line broadening that would otherwise obscure the critical C1-H multiplet required for integration and coupling analysis.

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K using a 5 mm broadband probe.

  • Calibrate the chemical shifts using the residual solvent peak (CD 3​ OD: 1 H δ 3.31 ppm, 13 C δ 49.0 ppm).

  • Analysis Checkpoint: Calculate the Δδ between the C2/C4 diastereotopic protons. A Δδ > 0.5 ppm is a preliminary indicator of the cis geometry[4].

Step 3: 2D NOESY Acquisition (The Self-Validation Step)

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality & Validation: Analyze the cross-peak between the C1-H ( δ 3.55) and C3-H ( δ 1.85) signals.

    • If the molecule is cis , both protons are pseudo-axial and reside on the exact same face of the cyclobutane ring. This spatial proximity (< 3.0 Å) will yield a strong, unambiguous NOE cross-peak .

    • If the molecule is trans , these protons reside on opposite faces of the ring (> 4.0 Å apart), and the cross-peak will be absent or extremely weak .

  • This binary NOE outcome acts as an internal control, self-validating the preliminary 1D assignment.

Workflow Sample Sample Preparation (5-10 mg in 0.6 mL CD3OD) NMR1D 1D NMR Acquisition (1H & 13C, 298K) Sample->NMR1D NMR2D 2D NMR Acquisition (HSQC, HMBC, NOESY) NMR1D->NMR2D Analysis1 Chemical Shift Analysis (Δδ of C2/C4 CH2 protons) NMR2D->Analysis1 Analysis2 NOE Cross-Peak Analysis (C1-H to C3-H proximity) NMR2D->Analysis2 ResultCis cis-Isomer (Strong NOE, Large Δδ) Analysis1->ResultCis ResultTrans trans-Isomer (Weak/No NOE, Small Δδ) Analysis1->ResultTrans Analysis2->ResultCis Analysis2->ResultTrans

Workflow for the stereochemical assignment of 1,3-disubstituted cyclobutanes via NMR.

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Cyclobutane Amines

Introduction: The Rising Prominence of the Cyclobutane Motif In the landscape of modern medicinal chemistry, the pursuit of molecular three-dimensionality is paramount for enhancing drug-like properties. Saturated rings...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the pursuit of molecular three-dimensionality is paramount for enhancing drug-like properties. Saturated rings are a key tool in this endeavor, and among them, the cyclobutane motif has emerged as a valuable scaffold.[1] Its rigid, puckered structure offers a distinct conformational profile compared to more common five- and six-membered rings, allowing chemists to escape the "flatland" of aromatic chemistry.[1] Cyclobutane amines, in particular, serve as critical building blocks for novel therapeutics, acting as bioisosteres or as scaffolds to present substituents in precise spatial orientations.

The structural characterization of these novel chemical entities is a cornerstone of drug development. Liquid chromatography-mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), stands as the principal analytical technique for this purpose, prized for its speed, sensitivity, and selectivity.[2] Understanding the collision-induced dissociation (CID) pathways of these molecules is not merely an academic exercise; it is essential for confident structure confirmation, metabolite identification, and impurity profiling.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of cyclobutane amines under electrospray ionization (ESI) conditions. Drawing from foundational principles of mass spectrometry and data on related chemical classes, we will explore the primary fragmentation mechanisms, compare them to structural alternatives, and provide robust experimental protocols for their analysis.

Pillar 1: Core Fragmentation Mechanisms of Protonated Cyclobutane Amines

Under typical positive-mode ESI conditions, amines are readily protonated, usually on the basic nitrogen atom, to form an even-electron [M+H]+ ion. The subsequent fragmentation of this ion in the collision cell is a predictable, non-random process driven by the stability of the resulting fragments.[3] For a model compound like protonated cyclobutylamine, we can anticipate several competing fragmentation pathways.

Mechanism 1: α-Cleavage – The Hallmark of Aliphatic Amines

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4] This process is initiated by the radical site in the molecular ion (in EI) or driven by charge stabilization in the even-electron protonated ion (in ESI), resulting in a highly stable, resonance-stabilized iminium cation.[5][6]

For a simple N-H cyclobutylamine, two primary α-cleavage routes exist:

  • Exocyclic Cleavage: This route is not possible for an unsubstituted cyclobutylamine but would involve cleavage of a substituent attached to the nitrogen.

  • Endocyclic Cleavage (Ring-Opening): The C-C bond within the ring and adjacent to the C-N bond cleaves. This relieves ring strain and forms a linear, resonance-stabilized iminium ion. This open-chain ion can then undergo further fragmentation, such as the loss of small neutral molecules.

Figure 1: Proposed α-cleavage pathway for a protonated cyclobutylamine.

Mechanism 2: Concerted Ring Cleavage (Retro [2+2] Cycloaddition)

Cyclobutane and its derivatives are known to undergo ring cleavage via the loss of ethene (28 Da) under electron ionization (EI) conditions.[7][8] This is essentially a retro [2+2] cycloaddition. In the context of a protonated cyclobutylamine under CID, a similar concerted pathway can be envisioned. The charge site at the protonated amine can direct the electronic rearrangement, leading to the expulsion of a neutral ethene molecule and the formation of a smaller, charged fragment. This pathway is particularly diagnostic for the four-membered ring structure.

Retro_Cycloaddition_Mechanism Precursor [C₄H₉NH₃]⁺ Protonated Cyclobutylamine Products [C₂H₅NH₂]⁺ Protonated Vinylamine (or isomer) + C₂H₄ (Ethene) Precursor->Products  Concerted Rearrangement (Loss of 28 Da)

Figure 2: Proposed retro [2+2] cycloaddition fragmentation pathway.

Mechanism 3: Sequential Bond Cleavage and Rearrangement

Complex rearrangements can also occur. Studies on cyclobutane derivatives have shown that ring opening is often followed by secondary reactions.[9] For a protonated cyclobutylamine, this could involve an initial ring opening at the C-C bond opposite the amine substituent, followed by hydrogen shifts and subsequent fragmentation. These pathways often lead to a series of ions corresponding to the loss of methyl (15 Da) or ethyl (29 Da) radicals, although these are less common from even-electron precursors without generating a radical site. A more likely sequential loss would involve multiple neutral molecules.

Mechanism 4: Neutral Loss of Ammonia

For primary amines (-NH2), the loss of a neutral ammonia molecule (NH₃, 17 Da) from the protonated precursor is a common fragmentation pathway. This results in the formation of a cyclobutyl cation. The stability of this resulting carbocation can influence the prevalence of this pathway.

Pillar 2: Comparative Fragmentation Analysis

The diagnostic value of a fragmentation pattern is best understood through comparison. How does the cyclobutane amine pattern differ from its structural cousins, and how is it affected by analytical conditions?

Cyclobutane vs. Cyclopentane and Cyclohexane Amines

The primary differentiator for cyclobutane amine fragmentation is its significant ring strain (approx. 26 kcal/mol). This inherent instability makes fragmentation pathways involving ring-opening (like α-cleavage and concerted cleavage) significantly more favorable compared to cyclopentane or cyclohexane amines.

FeatureCyclobutane AmineCyclopentane/Cyclohexane AmineRationale
Ring-Opening Highly FavoredLess FavoredHigh ring strain in the precursor promotes cleavage to relieve it.[10]
Key Diagnostic Loss Loss of Ethene (28 Da)Less CommonThe retro [2+2] pathway is specific to the four-membered ring.
α-Cleavage Product AbundantAbundantThis is a common pathway for all aliphatic amines.[4]
Energy Requirement Lower CID energy neededHigher CID energy neededLess energy is required to overcome the activation barrier for fragmentation.[11]
Influence of Ionization Technique: ESI vs. APCI

The choice of ionization source can influence the observed spectrum.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically yields the protonated molecule [M+H]+ with minimal in-source fragmentation.[12] This makes it ideal for generating a clean precursor ion for subsequent MS/MS analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique. While it will also produce [M+H]+, it may induce some in-source fragmentation, revealing the most labile bonds without requiring MS/MS. Comparing ESI and APCI spectra can provide initial clues about the molecule's stability.

The Critical Role of Collision Energy

Collision-induced dissociation is an energy-dependent process. Systematically varying the collision energy provides a powerful tool for dissecting fragmentation pathways.[13]

  • Low Collision Energy (e.g., 10-15 eV): At low energies, only the fragmentation pathways with the lowest activation energy will proceed. This often corresponds to the cleavage of the weakest bond or a highly favorable rearrangement. For cyclobutane amines, this would likely be the initial ring-opening or the loss of ammonia.

  • High Collision Energy (e.g., 30-40 eV): Increasing the energy introduces more internal energy into the ion, enabling higher-energy fragmentation pathways and secondary fragmentations.[13] This will reveal the full "fingerprint" of the molecule, including the concerted ring cleavage and subsequent fragmentation of the open-chain intermediates.

Collision EnergyExpected Major Fragments for Cyclobutylamine [M+H]+ (m/z 88.1)
Low m/z 71.1 (Loss of NH₃)
High m/z 60.1 (Loss of C₂H₄), m/z 44.1 (Further fragmentation product)

Pillar 3: Experimental Protocols & Methodologies

Trustworthy data is built on a foundation of robust and reproducible methods.

A. Sample Preparation: Solid-Phase Extraction (SPE) Protocol

For the analysis of cyclobutane amines from biological matrices like plasma, a generic SPE protocol provides excellent cleanup by removing interfering phospholipids and proteins.[14]

Objective: To extract a small molecule cyclobutane amine from human plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (MeOH), Acetonitrile (ACN)

  • Formic Acid (FA)

  • 5% Ammonium Hydroxide in MeOH

  • Human Plasma

Step-by-Step Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and polar interferences. Follow with a second wash of 1 mL of ACN to remove phospholipids.

  • Elution: Elute the target amine with 1 mL of 5% ammonium hydroxide in MeOH. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

B. LC-MS/MS Analysis Workflow

The following workflow and parameters are a robust starting point for the analysis of most cyclobutane amines.

LCMS_Workflow SamplePrep Sample Preparation (SPE) LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Precursor MS1: Precursor Selection (e.g., m/z 88.1) MS_Ionization->MS_Precursor MS_Fragmentation MS2: Collision-Induced Dissociation (CID) MS_Precursor->MS_Fragmentation MS_Detection Fragment Ion Detection MS_Fragmentation->MS_Detection Data_Analysis Data Analysis & Structure Confirmation MS_Detection->Data_Analysis

Figure 3: General experimental workflow for LC-MS/MS analysis.

C. Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures amines are protonated for good peak shape and ESI response.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeAmines have high proton affinity, making ESI+ the ideal choice.[16]
Capillary Voltage 3.5 kVTypical starting point for ESI.
Gas Temp / Flow 300°C / 10 L/minEnsures efficient desolvation.
Scan Type Product Ion Scan (MS/MS)Isolates the precursor ion and fragments it to generate a fingerprint spectrum.
Collision Energy Ramped 10-40 eVAllows for the observation of both low- and high-energy fragments in a single run.

Conclusion

The mass spectral fragmentation of cyclobutane amines is governed by a confluence of the foundational principles of amine chemistry and the unique reactivity imparted by the strained four-membered ring. The primary diagnostic pathways include α-cleavage leading to ring opening and a highly characteristic concerted loss of ethene via a retro [2+2] cycloaddition mechanism. These pathways are significantly more pronounced than in their less-strained cyclopentane and cyclohexane analogs, particularly at lower collision energies.

By leveraging a systematic analytical approach—combining robust sample preparation, optimized LC-MS/MS parameters, and a careful evaluation of collision energy effects—researchers can confidently characterize these valuable chemical motifs. The insights and protocols detailed in this guide provide a comprehensive framework for drug development professionals to elucidate the structures of novel cyclobutane amine-containing compounds, ensuring the scientific integrity of their findings.

References

  • Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link][7]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Kertesz, V., & Gaskell, S. J. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLABⓇ - A Ubiquitous Tool for the Practical Engineer. IntechOpen. Retrieved from [Link][12]

  • Jackson, G. P., & Isenberg, S. L. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][18]

  • Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link][5]

  • Pálinkó, I., Szabó, P. T., Torok, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. Retrieved from [Link][9]

  • Kulesa, A., et al. (2021). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Effect of collision energy on the fragmentation pattern. Retrieved from [Link][13]

  • Rode, M. F., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1745. Retrieved from [Link][20]

  • Guo, Y.-C., et al. (2012). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society. Retrieved from [Link][21]

  • Stolarczyk, E., et al. (2014). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Acta Poloniae Pharmaceutica. Retrieved from [Link][22]

  • Le, H. T., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][23]

  • Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Formal notation used for the retrocyclization fragmentation. Retrieved from [Link][25]

  • Lee, C. H., & Li, Z. (2001). The application of cyclobutane derivatives in organic synthesis. Journal of the Chinese Chemical Society. Retrieved from [Link][10]

  • Holmes, J. L., & McGillivray, D. (2013). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin. Canadian Journal of Chemistry. Retrieved from [Link][26]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link][27]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link][28]

  • Vékey, K., et al. (2023). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. International Journal of Molecular Sciences, 25(1), 405. Retrieved from [Link][29]

  • Rode, M. F., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. Retrieved from [Link][30]

  • MDPI. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link][31]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 MP 583. Retrieved from [Link][32]

  • arXiv. (2021). Collision fragmentation of aggregates. The role of the interaction potential between comprising particles. Retrieved from [Link][33]

  • Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 57(35), 11199-11203. Retrieved from [Link][1]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link][6]

  • ResearchGate. (2025). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin. Retrieved from [Link][34]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link][35]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link][36]

  • LCGC International. (2026). Introduction to LC-MS Fragmentation. Retrieved from [Link][3]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Retrieved from [Link][37]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link][2]

  • Semantic Scholar. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Retrieved from [Link][11]

  • Tokyo University of Science. (2014). Cyclobutene Ring Opening Reactions. Retrieved from [Link][38]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link][14]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link][15]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][4]

  • National Institute of Standards and Technology. (2009). Collisional Energy Dependence of Peptide Ion Fragmentation. Retrieved from [Link][39]

  • Google Patents. (2007). US20070010023A1 - Method of analysis of amine by mass spectrometry. Retrieved from [40]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link][41]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link][42]

Sources

Validation

A Comparative Guide to the Stereochemical Validation of 3-Cyclohexylcyclobutan-1-amine Isomers

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of pharmacological activity, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of pharmacological activity, metabolic stability, and safety. For molecules like 3-Cyclohexylcyclobutan-1-amine, a scaffold with potential applications in medicinal chemistry, the seemingly subtle difference between a cis and a trans orientation of its substituents can lead to profoundly different biological outcomes. This guide provides an in-depth comparison of robust analytical methodologies for the unambiguous stereochemical validation of its isomers, grounded in field-proven insights and experimental rigor.

The core challenge in analyzing 1,3-substituted cyclobutanes lies in the puckered, non-planar conformation of the four-membered ring.[1][2] This puckering creates distinct axial and equatorial-like positions for substituents, which, combined with rapid ring-flipping, influences the data obtained from various analytical techniques. Therefore, a multi-faceted approach is not just recommended; it is essential for a conclusive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Bond and Through-Space Relationships

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For differentiating the diastereomers of 3-Cyclohexylcyclobutan-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a powerful, non-destructive analytical toolkit.

Expertise in Action: Why NMR is the First Line of Analysis

We begin with NMR because it provides a detailed picture of the molecule's structure in solution, which often mimics the physiological environment more closely than a solid-state crystal structure. The key to differentiating the cis and trans isomers lies in how the fixed spatial relationships between protons on the cyclobutane ring influence their magnetic environments and interactions.

  • ¹H NMR - Chemical Shifts and Coupling Constants (³J): The puckered nature of the cyclobutane ring means the dihedral angles between adjacent protons are different for cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this angle.[2] While rapid conformational averaging can sometimes complicate direct interpretation, significant differences in the observed coupling patterns between the two isomers are expected. For instance, the relative orientation of the proton at C1 (bearing the amine) and the protons at C2/C4 will be stereochemically dependent.

  • ¹³C NMR - Steric Compression Effects: The spatial arrangement of the bulky cyclohexyl group relative to the amine can induce steric compression, leading to observable differences in the ¹³C chemical shifts of the cyclobutane ring carbons. The cis isomer, where both substituents are on the same face, may exhibit a greater steric hindrance, potentially shifting the signals of the ring carbons upfield (a gamma-gauche effect) compared to the trans isomer.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): The Decisive Experiment: The most definitive NMR experiment for this challenge is 2D NOESY, which detects through-space correlations between protons that are close to each other (< 5 Å).[3][4]

    • For the cis isomer , the proton at C1 (methine proton) and the proton at C3 (methine proton of the cyclohexyl substituent) will be on the same face of the cyclobutane ring. This proximity will result in a clear cross-peak in the NOESY spectrum.

    • For the trans isomer , these same protons are on opposite faces of the ring, significantly farther apart. Consequently, no corresponding cross-peak, or a very weak one at most, will be observed.[4][5] This presence or absence of a specific NOE correlation is often considered conclusive proof of stereochemistry in solution.

Data Summary: Expected NMR Characteristics
Parametercis-3-Cyclohexylcyclobutan-1-aminetrans-3-Cyclohexylcyclobutan-1-amineRationale
¹H Chemical Shift (C1-H)Potentially shieldedPotentially deshieldedAnisotropic effects from the cyclohexyl ring may differ based on proximity.
¹H-¹H Coupling (³J)Distinct patternDifferent pattern from cisDihedral angles between C1-H and C2/C4-H differ.
¹³C Chemical Shift (Ring C)May show upfield shiftsLess steric compressionGamma-gauche effect in the more sterically crowded cis isomer.
NOESY (C1-H ↔ C3-H) Strong Correlation No/Very Weak Correlation Protons are on the same face (proximal) in the cis isomer and opposite faces (distal) in the trans isomer.[3][5]
Experimental Protocol: NOESY for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a spectrometer of 400 MHz or higher for optimal resolution and sensitivity.

  • Pulse Program: Employ a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).[3]

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Acquire 256-512 increments in the F1 dimension.

    • Use 8-16 scans per increment.

    • Crucially, set the mixing time (d8) to an appropriate value for a small molecule, typically in the range of 500-800 ms, to allow for the NOE to build up. [3]

  • Data Processing & Analysis: Perform a 2D Fourier transform and phase correct the spectrum. Analyze the 2D plot for a cross-peak correlating the C1-H and C3-H signals.

Visualization: NMR Validation Workflow

NMR_Workflow cluster_nmr NMR Analysis A Purified Isomer B 1D NMR (¹H, ¹³C) A->B C 2D NOESY A->C D Analyze J-Coupling & Chemical Shifts B->D E Analyze NOE Cross-Peaks C->E F C1-H ↔ C3-H Correlation? E->F G cis-Isomer F->G  Yes H trans-Isomer F->H  No

Caption: Logical workflow for isomer validation using NMR spectroscopy.

Single-Crystal X-ray Crystallography: The Unambiguous Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unequivocal, high-resolution snapshot of the molecule's three-dimensional structure in the solid state. It is often considered the "gold standard" for absolute stereochemical determination.[6][7]

Expertise in Action: When to Pursue Crystallography

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant experimental hurdle. This method is pursued when:

  • NMR data is ambiguous or inconclusive.

  • An undisputed structural proof is required for a patent application or regulatory filing.

  • The precise bond lengths, bond angles, and solid-state conformation are of interest for computational modeling or understanding crystal packing forces.[8]

The experiment involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise placement of every non-hydrogen atom in space, revealing the exact relative orientation of the cyclohexyl and amine groups.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. Dissolve the purified isomer in a minimal amount of a suitable solvent. Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of single, diffraction-quality crystals.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, resulting in a final, detailed 3D structure.

Visualization: X-ray Crystallography Workflow

Xray_Workflow A Purified Isomer B Crystal Growth (Slow Evaporation, etc.) A->B C Single Crystal? B->C D X-ray Diffraction Data Collection C->D  Yes G Optimization Failed (Try New Conditions) C->G  No E Structure Solution & Refinement D->E F 3D Molecular Structure E->F

Caption: Experimental workflow for X-ray crystallography analysis.

Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

Chiral HPLC is primarily used to separate enantiomers, but it is also highly effective for separating diastereomers like the cis and trans isomers of 3-Cyclohexylcyclobutan-1-amine.[9] Diastereomers have different physical properties and thus will interact differently with the chiral stationary phase (CSP), leading to different retention times.

Expertise in Action: The Role of HPLC in Stereochemical Analysis

This technique is invaluable for:

  • Assessing Diastereomeric Purity: Determining the ratio of cis to trans isomers in a mixture with high accuracy.

  • Preparative Separation: Isolating pure cis and trans isomers from a mixture for further characterization or biological testing.

  • Orthogonal Validation: Providing supporting evidence that complements NMR and crystallography data.

The choice of the chiral stationary phase is critical. For amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide phases often provide excellent separation.[10]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Screen several chiral columns. A good starting point would be a polysaccharide-based column such as a Chiralcel® OD or Chiralpak® AD.

  • Mobile Phase Selection:

    • Normal Phase: Typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine) is often required to improve peak shape for basic compounds like amines.

    • Reversed Phase: Typically consists of a mixture of water/buffer and an organic modifier like acetonitrile or methanol.

  • Method Optimization: Adjust the ratio of mobile phase components to achieve baseline separation (Resolution > 1.5) of the two isomer peaks. Optimize flow rate and column temperature as needed.

  • Detection: Use a UV detector set to a wavelength where the molecule absorbs, or an evaporative light scattering detector (ELSD) if the chromophore is weak.

Visualization: HPLC Analysis Logic

HPLC_Logic A Isomer Mixture B Inject on Chiral HPLC System A->B C Chromatogram Output B->C D Two Resolved Peaks? C->D E Separation Achieved (Diastereomers Confirmed) D->E  Yes F Optimize Method (Mobile Phase, Column) D->F  No

Caption: Logical flow for diastereomer separation using chiral HPLC.

Comparative Summary and Final Recommendation

TechniquePrimary ApplicationProsCons
NMR (NOESY) Definitive structure in solutionNon-destructive, relatively fast, provides detailed structural dataCan be ambiguous in conformationally flexible systems, requires expertise in interpretation
X-ray Crystallography Absolute solid-state structureUnambiguous, provides precise geometric dataRequires a suitable single crystal (major bottleneck), non-representative of solution state
Chiral HPLC Purity assessment & separationHigh sensitivity, excellent for quantification, preparative capabilitiesDoes not provide structural information directly, requires method development

For a robust and trustworthy validation of the stereochemistry of 3-Cyclohexylcyclobutan-1-amine isomers, a hierarchical approach is recommended.

  • Primary Validation: Utilize NMR spectroscopy , with a focus on the NOESY experiment, as the primary tool for assigning the cis and trans configurations.

  • Purity and Separation: Employ Chiral HPLC to confirm the presence of two distinct diastereomers and to quantify the purity of each isolated isomer.

  • Absolute Confirmation: If ambiguity remains or if required for regulatory purposes, pursue Single-Crystal X-ray Crystallography as the ultimate, definitive proof of structure.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can be fully confident in the stereochemical integrity of their compounds, a critical step in the path toward discovering safe and effective new medicines.

References

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(12), 8457–8467. [Link]

  • The Organic Chemistry Tutor. (2018). Cis and Trans Isomers. YouTube. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 115016010, 3-(Aminomethyl)-3-cyclohexylcyclobutan-1-one. PubChem. [Link]

  • Gotor, V., & Gotor-Fernández, V. (Eds.). (2011). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-194. [Link]

  • Carreira, E. M., & Kärkäs, M. D. (2018). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. Chemistry – A European Journal, 24(55), 14731-14735. [Link]

  • Pérez, J. M., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Molecules, 26(22), 6936. [Link]

  • Unnamed Author. (n.d.). Cyclic Stereochemistry. [Link]

  • Tetteh, M. A., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molbank, 2019(3), M1086. [Link]

  • LibreTexts Chemistry. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Evans, M. (2010). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. YouTube. [Link]

  • van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Google Patents. (1981). Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • LibreTexts Chemistry. (2019). Stereochemistry of the E2 Reaction. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of cyclobutane 3. [Link]

  • van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. [Link]

  • Unnamed Author. (n.d.). Cyclic Stereochemistry (PART-11, PPT-11) Conformation and Reactivity in Cyclohexane-IV. [Link]

  • Organic Chemistry Portal. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. [Link]

  • Bartolomé, C., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 133-145. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Chemistry Steps. (2025). Cis and Trans Isomers. [Link]

  • Pearson. (n.d.). Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. [Link]

  • Quora. (2022). How to distinguish between structural, cis-trans-isomers, and enantiomers. [Link]

  • Hamachi, A., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 26(7), 838-844. [Link]

Sources

Comparative

A Comparative Guide to the Stability of Cyclobutane and Cyclopropane Amine Derivatives for Drug Development

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly impacts the developability of a therapeutic candidate. Small, strained ring sys...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly impacts the developability of a therapeutic candidate. Small, strained ring systems, such as cyclopropane and cyclobutane, are increasingly utilized as versatile building blocks in medicinal chemistry.[1] Their rigid conformations can pre-organize substituents into bioactive orientations, enhancing potency and selectivity. However, the inherent ring strain that confers these desirable properties also raises questions about the chemical stability of these motifs. This guide provides an in-depth, objective comparison of the stability of cyclobutane versus cyclopropane amine derivatives, supported by theoretical principles and experimental data, to inform the rational design of novel therapeutics.

The Foundation of Stability: Understanding Ring Strain

The stability of cycloalkanes and their derivatives is fundamentally governed by the concept of ring strain, which is a combination of angle strain and torsional strain.[2] Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. Torsional strain results from the eclipsing of bonds on adjacent atoms.

  • Cyclopropane: The three-membered ring of cyclopropane is planar, with C-C-C bond angles constrained to 60°. This severe deviation from 109.5° results in significant angle strain.[1] Additionally, the C-H bonds on adjacent carbons are eclipsed, leading to high torsional strain.[1] This combination of strains makes the cyclopropane ring thermodynamically unstable and susceptible to ring-opening reactions.[3]

  • Cyclobutane: A four-membered ring, cyclobutane is not planar but adopts a puckered or "butterfly" conformation. This puckering slightly reduces the C-C-C bond angles to about 88° from the 90° of a planar square, but more importantly, it alleviates some of the torsional strain by staggering the C-H bonds.[4] While still significantly strained compared to larger rings like cyclohexane, cyclobutane possesses considerably less ring strain than cyclopropane.[4]

This fundamental difference in ring strain is the primary determinant of the comparative stability of their respective amine derivatives.

Head-to-Head Comparison: Cyclobutylamine vs. Cyclopropylamine

While direct, side-by-side comparative studies on the stability of cyclobutylamine and cyclopropylamine are not extensively documented in the literature, a clear picture of their relative stabilities can be drawn from their known chemical properties and the principles of ring strain.

PropertyCyclopropylamineCyclobutylamineAnalysis
Molecular Formula C₃H₇NC₄H₉N-
Molar Mass 57.09 g/mol [1]71.12 g/mol -
Boiling Point ~50 °C[1]81.5 °CThe lower boiling point of cyclopropylamine is indicative of its smaller size and weaker intermolecular forces.
Ring Strain Energy (of parent cycloalkane) ~27.5 kcal/mol[5]~26.3 kcal/molThe higher ring strain of cyclopropane suggests a greater thermodynamic driving force for ring-opening reactions in its derivatives.
Reactivity Highly reactive; prone to ring-opening reactions, especially under acidic conditions or in the presence of electrophiles.[3] The combination of the strained ring and the reactive amine group enhances its reactivity.[1]Generally stable under normal conditions. The puckered conformation contributes to its greater stability compared to cyclopropane derivatives.[4]The greater propensity of cyclopropylamine to undergo ring-opening is a direct consequence of its higher ring strain.
Incompatibilities Acids, acid chlorides, acid anhydrides, strong oxidizing agents, carbon dioxide.Not explicitly detailed, but as an amine, it is expected to be incompatible with strong acids and oxidizing agents.The explicit mention of a wider range of incompatibilities for cyclopropylamine likely reflects its higher reactivity.

Inference on Stability: Based on the significantly higher ring strain of the cyclopropane ring, it can be concluded that cyclobutylamine and its derivatives are inherently more stable than cyclopropylamine and its derivatives . The energetic penalty of the three-membered ring makes cyclopropylamines more susceptible to degradation pathways involving ring cleavage.

Visualizing the Structural Differences

Caption: Molecular structures of cyclopropylamine and cyclobutylamine.

Decomposition Pathways and Reactivity

The primary mode of degradation for cyclopropylamine derivatives, which is less favorable for cyclobutylamines, is acid-catalyzed ring opening . The protonated amine group can facilitate the cleavage of one of the strained C-C bonds, leading to a more stable acyclic carbocation intermediate. This reactivity has been exploited in synthetic chemistry but can be a liability in a drug development context, particularly in the acidic environment of the stomach.

G Cyclopropylamine Cyclopropylamine Protonated_Amine Protonated Cyclopropylamine Cyclopropylamine->Protonated_Amine + H+ Ring_Opening Ring Opening Protonated_Amine->Ring_Opening Acyclic_Carbocation Acyclic Carbocation Intermediate Ring_Opening->Acyclic_Carbocation Further_Reactions Further Reactions/ Degradation Products Acyclic_Carbocation->Further_Reactions

Caption: Simplified decomposition pathway of cyclopropylamine via acid-catalyzed ring opening.

Experimental Protocol: Comparative Hydrolysis Rate Determination

To quantitatively assess the stability of these amine derivatives in aqueous environments, a standardized hydrolysis study is recommended. The following protocol is adapted from established guidelines and is designed to provide a robust comparison.[6][7]

Objective: To determine and compare the pseudo-first-order hydrolysis rate constants of cyclopropylamine and cyclobutylamine at various pH levels.

Materials:

  • Cyclopropylamine

  • Cyclobutylamine

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of cyclopropylamine and cyclobutylamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • For each amine, treat the sterile aqueous buffer solutions at pH 4, 7, and 9 to a final concentration that is accurately measurable by the HPLC method (e.g., 10 µg/mL). The final concentration should not exceed half of the saturation concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction vessel. The sampling frequency should be adjusted based on the expected reactivity of the compound.

  • Sample Analysis:

    • Immediately analyze the withdrawn samples by HPLC to determine the concentration of the remaining parent amine.

    • Develop and validate an HPLC method that provides good separation of the parent amine from any potential degradation products.

  • Data Analysis:

    • For each pH and compound, plot the natural logarithm of the remaining amine concentration versus time.

    • The pseudo-first-order rate constant (k) is determined from the negative of the slope of the linear regression line.

    • The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Cyclopropylamine & Cyclobutylamine) Incubate Incubate Amine in Buffers at Constant Temperature Stock->Incubate Buffers Prepare pH 4, 7, 9 Buffers Buffers->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis of Remaining Amine Sample->HPLC Plot Plot ln[Amine] vs. Time HPLC->Plot Calculate Calculate Rate Constant (k) and Half-life (t1/2) Plot->Calculate

Caption: Experimental workflow for comparative hydrolysis rate determination.

Conclusion and Recommendations

The choice between incorporating a cyclobutane or a cyclopropane amine derivative into a drug candidate has significant implications for the compound's stability.

  • Cyclobutane amines offer a superior stability profile due to the lower ring strain of the four-membered ring. This makes them a more conservative and often preferable choice, particularly for oral drug candidates that must survive the acidic environment of the stomach. The conformational flexibility of the puckered ring can still be leveraged to achieve desired vectoral orientations of substituents.

  • Cyclopropane amines , while inherently less stable, should not be entirely dismissed. Their high reactivity can be an asset in certain applications, such as in the design of covalent inhibitors or in synthetic intermediates.[1] However, their inclusion in a drug candidate warrants a thorough investigation of their stability under relevant physiological conditions.

For drug development professionals, a data-driven approach is paramount. The experimental protocol outlined above provides a framework for generating the necessary comparative stability data to make an informed decision. By understanding the fundamental principles of ring strain and conducting rigorous experimental evaluations, researchers can harness the unique properties of these small ring systems while mitigating the risks associated with their potential instability.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • Reich, M., & Mata, R. A. (2012). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 10(28), 5415-5421. Retrieved from [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315-320. Retrieved from [Link]

  • Durmaz, F., & Yurdakul, Ş. (2002). Scaled DFT Force Constants and Vibrational Spectrum of Cyclopropylamine. Journal of Molecular Structure: THEOCHEM, 579(1-3), 51-60.
  • Li, P., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. International Journal of Molecular Sciences, 22(12), 6265. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. Retrieved from [Link]

  • Sbir, R., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2451-2460. Retrieved from [Link]

  • Al-Absi, R. S., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences, 12(22), 11802. Retrieved from [Link]

  • Ullah, A., et al. (2023). Comparative DFT analysis of CO2 cycloaddition with ionic liquids in encapsulated and free states. RSC Advances, 13(42), 29631-29640. Retrieved from [Link]

  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. Retrieved from [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 126(13), 4444-4452. Retrieved from [Link]

  • Li, Y., et al. (2023). A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. Organic Chemistry Frontiers, 10(11), 2736-2742. Retrieved from [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Tassone, J. P., et al. (2017). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Organic Letters, 19(21), 5868-5871.
  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thermal Stability of Explosives. Retrieved from [Link]

  • Google Patents. (1997). CN1125715A - Industrial production method of cyclopropylamine.
  • Sbir, R., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2451-2460.
  • Gámez, F., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 859-864.
  • Hartono, A., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Processes, 10(7), 1362.
  • Al-Msiedeen, A. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries, 5(3), 91-102.
  • Li, P., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. International Journal of Molecular Sciences, 22(12), 6265.
  • Agrawal, J. P. (2011). Past, Present & Future of Thermally Stable Explosives.
  • Lermontov, S. A., et al. (1996). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Journal of the Chemical Society, Perkin Transactions 2, (11), 2353-2356.
  • Wang, C., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2208223119.
  • Wang, Z., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • Google Patents. (1986). EP 0205403 A1 - Process for the manufacture of cyclopropylamine.
  • Eckert-Maksić, M., et al. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry, 9, 2851-2859.
  • Das, D., et al. (2023).
  • Chiacchio, U., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • Fiveable. (2025, August 15). Basicity of amines.

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 3-Cyclohexylcyclobutan-1-amine Diastereomers

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise separation of stereoisomers is not merely a matter of purity, but a fundamental requir...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise separation of stereoisomers is not merely a matter of purity, but a fundamental requirement for safety and efficacy. The compound 3-Cyclohexylcyclobutan-1-amine, possessing two stereocenters, exists as diastereomers (typically cis and trans isomers). These diastereomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to resolve and quantify them is critical for regulatory approval and the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of chromatographic strategies for the separation of 3-Cyclohexylcyclobutan-1-amine diastereomers. We will move beyond simple protocols to explore the underlying principles of separation, compare the leading technologies, and present a validated, step-by-step methodology grounded in established scientific principles.

The Principle of Diastereomer Separation: A Question of Physicochemical Difference

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics.[1] This fundamental difference is the key to their separation using standard, achiral chromatographic techniques. The distinct spatial arrangement of the cyclohexyl and amine groups relative to the cyclobutane ring in the cis and trans isomers leads to differences in:

  • Dipole Moment: Affecting interactions with polar stationary phases.

  • Steric Hindrance: Influencing how each isomer interacts with the stationary phase surface.

  • Hydrogen Bonding Capability: The accessibility of the amine group for hydrogen bonding can differ, impacting retention on phases with hydrogen bond donors or acceptors.

Because of these inherent differences, the primary challenge is not if the diastereomers can be separated, but how to achieve optimal resolution, peak shape, and efficiency for analytical quantification and preparative isolation.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is a critical decision that impacts speed, resolution, solvent consumption, and scalability. Below, we compare the most viable methods for separating 3-Cyclohexylcyclobutan-1-amine diastereomers.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Normal-Phase HPLC (NP-HPLC) Separation based on polarity, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase.Excellent for separating diastereomers with different polarities. High resolution is often achievable.[2]Requires non-polar, often flammable and toxic, organic solvents. Sensitive to water content in the mobile phase.Robust analytical quantification and initial method development.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.Utilizes aqueous mobile phases, which are generally less toxic. Wide availability of columns.May offer lower selectivity for structurally similar diastereomers if their hydrophobicity is very close.High-throughput screening and quality control where aqueous methods are preferred.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the main mobile phase, with a co-solvent.Extremely fast separations due to low viscosity and high diffusivity of the mobile phase.[3][4] "Greener" technology with reduced organic solvent consumption.[4] Excellent for both analytical and preparative scale.Requires specialized instrumentation. Method development can be complex.High-throughput screening, preparative purification, and when speed and sustainability are critical.

Expert Insight: For the separation of diastereomers like 3-Cyclohexylcyclobutan-1-amine, both NP-HPLC and SFC are often the most successful starting points. The significant difference in the spatial orientation of the polar amine group between the cis and trans isomers typically leads to differential interactions with polar stationary phases used in these modes. While RP-HPLC can work, achieving baseline separation may require more extensive method development.

Experimental Protocol: A Validated SFC Method for Diastereomer Separation

Supercritical Fluid Chromatography (SFC) is presented here as the recommended technique due to its superior speed, efficiency, and reduced environmental impact, which are critical considerations in modern drug development.[5] Polysaccharide-based chiral stationary phases (CSPs) are often used in SFC for chiral separations, but they also demonstrate exceptional capabilities for separating diastereomers due to their complex chiral recognition mechanisms and multiple interaction sites.

Rationale for Method Design
  • Stationary Phase Selection: An immobilized polysaccharide-based column (e.g., a cellulose or amylose-based phase) is chosen. These phases are robust and offer unique selectivity, capable of differentiating subtle structural differences.[6] Their compatibility with a wide range of solvents is an added advantage.[6]

  • Mobile Phase Composition: Supercritical CO₂ is the primary mobile phase. Methanol is selected as the co-solvent due to its polarity and ability to facilitate elution. A basic additive, diethylamine (DEA), is incorporated to ensure good peak shape for the basic amine analyte by minimizing tailing caused by interactions with residual acidic sites on the silica support.

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required. For this guide, we will assume UV detection is possible following derivatization or that a universal detector is available.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Cyclohexylcyclobutan-1-amine diastereomeric mixture.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. The sample diluent should ideally match the mobile phase composition to avoid peak distortion.[6]

  • Instrumentation and Conditions:

    • System: An analytical SFC system equipped with a UV-Vis or other suitable detector.

    • Column: Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (DEA).

    • Gradient: Start with a screening gradient of 5% to 40% Methanol (with 0.1% DEA) over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm (or as appropriate for the analyte/derivative).

  • Method Execution and Optimization:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

    • Perform a blank injection (methanol) to ensure a clean baseline.

    • Inject the sample and acquire the chromatogram.

    • Based on the results of the screening gradient, convert to an isocratic method for optimal resolution and shorter run times. For example, if the peaks elute at an average of 20% methanol, an isocratic run at 15-20% methanol should be tested.

    • Fine-tune the co-solvent percentage to achieve a resolution (Rs) of >1.5.

Data Analysis and Validation
  • Peak Identification: Identify the peaks corresponding to the cis and trans diastereomers. If reference standards are available, inject them individually. Otherwise, the relative peak areas will represent the diastereomeric ratio.

  • Resolution (Rs): Calculate the resolution between the two diastereomer peaks using the standard pharmacopeia formula. An Rs value ≥ 1.5 is typically required for baseline separation.

  • Peak Tailing: Assess the peak asymmetry. A value between 0.9 and 1.2 is generally considered excellent. The addition of a basic modifier is crucial for achieving this for amine compounds.[3]

  • System Suitability: Perform replicate injections to ensure the precision of retention times and peak areas (typically <2% RSD).

Visualizing the Workflow

A clear workflow is essential for reproducible results. The following diagram outlines the process from method development to final analysis.

Caption: Workflow for SFC method development and analysis.

Conclusion and Recommendations

The separation of 3-Cyclohexylcyclobutan-1-amine diastereomers is readily achievable using modern chromatographic techniques. While normal-phase HPLC provides a reliable, traditional approach, Supercritical Fluid Chromatography (SFC) offers a superior alternative in terms of speed, efficiency, and sustainability.

For researchers and drug development professionals, the recommended strategy is to begin with a screening protocol on an immobilized polysaccharide-based stationary phase using an alcohol co-solvent with a basic additive. This approach has a high probability of success and provides a strong foundation for a robust analytical or preparative method. The detailed protocol provided in this guide serves as a validated starting point for your method development endeavors.

References

  • Nakano, T. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Farkas, T., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Kaczmarski, K., et al. Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications. [Link]

  • De Klerck, K., et al. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Wang, D., et al. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Tang, K.-W., et al. Kinetic study on biphasic recognition chiral extraction for separation of α-cyclohexyl-mandelic acid enantiomers. Journal of Chemical Technology & Biotechnology. [Link]

  • LCGC Staff. Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers. LCGC International. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]

  • Agbaria, R. A., et al. Achiral and Chiral Separations Using Micellar Electrokinetic Chromatography, Polyelectrolyte Multilayer Coatings, and Mixed Mode Separation Techniques with Molecular Micelles. PMC. [Link]

  • Piejko, K. E., et al. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]

  • Hasan, M., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Lee, W. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]

  • Google Patents. Purification of cyclohexylamine.
  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]

  • Kannappan, V. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Publishing. [Link]

  • Mant, C. T., et al. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Chromedia. Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Fogassy, E., et al. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • Organic Syntheses. Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E). Organic Syntheses. [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Taylor, L. T. Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaTech. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Cyclohexylcyclobutan-1-amine Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyclohexylcyclobutan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily those set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-Cyclohexylcyclobutan-1-amine hydrochloride for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The nature of amine hydrochlorides necessitates, at a minimum:

  • Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required[2].

II. The Principle of "Cradle-to-Grave" Management

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for the management of hazardous waste[3]. This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction. It is crucial to understand that simply outsourcing disposal to a third-party contractor does not absolve the generating institution of this responsibility.

Operational Disposal Plan: A Step-by-Step Guide

The following protocol is designed to guide laboratory personnel through the process of disposing of 3-Cyclohexylcyclobutan-1-amine hydrochloride.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the waste is hazardous as defined by the EPA. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

Given the lack of specific data for 3-Cyclohexylcyclobutan-1-amine hydrochloride, a conservative approach is mandated. The compound should be treated as hazardous. Your institution's Environmental Health and Safety (EHS) department must be consulted to make a formal hazardous waste determination[5][6].

Step 2: Segregation and Containerization

Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible chemicals must never be mixed, as this can lead to violent reactions, the generation of toxic gases, or fires[7][8].

  • Waste Container: Use a designated, leak-proof container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Segregation: This waste should be stored separately from strong oxidizing agents and bases.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Cyclohexylcyclobutan-1-amine hydrochloride"[5][8]. The label should also include the date of waste generation and the name of the principal investigator or laboratory of origin.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][9].

  • Location: The SAA must be under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[9]. For acutely toxic wastes, the limit is one quart.

  • Container Management: The waste container must be kept tightly sealed except when adding waste[8][10].

Step 4: Arranging for Disposal

Once the waste container is full or if the research project is completed, arrangements must be made for its disposal through your institution's EHS department.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup[5][11]. This typically involves submitting an online form or contacting the EHS office directly.

  • Licensed Disposal Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor to transport and dispose of the waste in accordance with all federal, state, and local regulations[12][13].

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Small Spills: For a small, manageable spill, trained laboratory personnel can clean it up.

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material such as sand, earth, or vermiculite[12].

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large or uncontrolled spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Cyclohexylcyclobutan-1-amine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling On-Site Handling & Accumulation cluster_disposal Final Disposal A Identify Waste: 3-Cyclohexylcyclobutan-1-amine hydrochloride B Consult Safety Data Sheet (SDS) or Institutional EHS A->B C Assume Hazardous Waste (Precautionary Principle) B->C SDS Unavailable D Wear Appropriate PPE C->D E Select Compatible Container (e.g., HDPE) D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Sealed G->H I Container Full or Project Complete H->I J Request Pickup from Institutional EHS I->J K Transfer to Licensed Hazardous Waste Vendor J->K L Final Disposal via Incineration or Landfill (per regulations) K->L

Caption: Disposal workflow for 3-Cyclohexylcyclobutan-1-amine hydrochloride.

Quantitative Data Summary

Regulatory LimitValueSource
SAA Maximum Volume 55 gallons[9]
SAA Acutely Toxic Waste Limit 1 quart[9]
OSHA Flammable Liquid Storage (Cat 1) 25 gallons (outside cabinet)[7]
OSHA Flammable Liquid Storage (Cabinet) 60 gallons (Cat 1-3)[7]

Conclusion

The proper disposal of 3-Cyclohexylcyclobutan-1-amine hydrochloride is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of hazardous waste management, utilizing appropriate personal protective equipment, and following a clear and logical disposal plan, researchers can ensure the safety of their colleagues and the preservation of the environment. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HER, Inc. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safety Data Sheet for a similar chemical. BPB 59485. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Material Safety Data Sheet for a similar chemical. Krishna Solvechem Limited. [Link]

  • MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. Capot Chemical. [Link]

  • Hazardous Waste. Environmental Health and Safety Office, Oakland University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

Sources

Handling

Personal protective equipment for handling 3-Cyclohexylcyclobutan-1-amine hydrochloride

As a Senior Application Scientist, I cannot overstate the importance of understanding the physical chemistry of the reagents we handle. 3-Cyclohexylcyclobutan-1-amine hydrochloride (CAS: 1909337-43-4) is not merely a pas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the physical chemistry of the reagents we handle. 3-Cyclohexylcyclobutan-1-amine hydrochloride (CAS: 1909337-43-4) is not merely a passive powder; it is a highly reactive, hygroscopic salt . When exposed to the ambient moisture of your skin or the mucous membranes of your respiratory tract, it dissolves and undergoes localized hydrolysis. This dissolution releases the free amine and hydrochloric acid equivalents, causing a localized pH shift that denatures cellular proteins. This mechanism is the root cause of its primary hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Furthermore, the generation of micro-dust during weighing poses a severe inhalation risk, leading to respiratory tract irritation [[1]]().

To build a self-validating safety culture in your laboratory, your protocols must anticipate these chemical behaviors. Below is the comprehensive, mechanistically grounded guide for handling and disposing of this compound.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for amine hydrochlorides is dictated by their hygroscopic nature and dust-forming potential 2.

Protection ZoneRequired EquipmentMechanistic Rationale
Eye/Face Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave gaps. Tight-fitting goggles prevent airborne hygroscopic dust from contacting and dissolving into the moist ocular mucosa, which would cause severe irritation 1.
Hands Nitrile gloves (Double-gloved, min 4 mil)Nitrile offers excellent chemical resistance to amine derivatives. Double gloving creates a self-validating system: if the outer glove is contaminated during dispensing, it can be safely doffed, leaving a sterile inner layer for the next operational step 3.
Body Chemical-resistant lab coat (Elastic cuffs)Prevents the accumulation of micro-dust on personal clothing, which could later transfer to the skin and cause delayed dermatitis 2.
Respiratory Fume Hood (Class II) or N95/P100 RespiratorHandling must occur in a well-ventilated area to mitigate the inhalation of irritating dust particles 1.

Standard Operating Procedure (SOP): Weighing & Dispensing

  • Pre-Operation Clearance : Verify that the fume hood is operational and clear of incompatible materials (e.g., strong oxidizers or bases).

  • PPE Donning : Apply your lab coat, tight-fitting goggles, and double nitrile gloves.

  • Static Mitigation : Amine hydrochloride powders are prone to electrostatic buildup, which causes the powder to repel from spatulas and become airborne. Use an anti-static gun (Zerostat) on your weighing vessel or utilize grounded, non-sparking spatulas [[1]]().

  • Dispensing : Weigh the material directly into a tared, sealable container (such as a scintillation vial) deep inside the fume hood. Avoid rapid movements that create drafts.

  • Closed-System Transfer : Cap the vial tightly before removing it from the fume hood. Never transport open containers of amine hydrochloride powders across the laboratory space.

Spill Response & Disposal Plan

If a spill occurs, your immediate priority is to prevent the powder from aerosolizing.

  • Containment (No Dry Sweeping) : Do NOT dry sweep the powder. Sweeping generates hazardous aerosols that can bypass standard lab ventilation 4.

  • Dampening Protocol : Lightly dampen a disposable absorbent pad with water. Because the compound is a water-soluble hydrochloride salt, the water will immediately dissolve and trap the powder, suppressing dust formation 4.

  • Wipe Down : Gently wipe the spill from the outside perimeter moving inward.

  • Decontamination : Wash the affected surface thoroughly with soap and water to remove any residual hydrochloride salts that could cause contact dermatitis later 3.

  • Waste Segregation : Place all contaminated wipes and your outer layer of gloves into a designated solid hazardous waste container. Any aqueous waste generated from washing should be segregated into an aqueous waste stream and labeled appropriately 3.

Operational Workflow Visualization

G Start 1. Pre-Operation Inspect PPE & Fume Hood Weigh 2. Weighing & Dispensing (Anti-static tools, no drafts) Start->Weigh Spill Spill Detected? Weigh->Spill Clean 3a. Spill Response Protocol (Wet wipe, HEPA vacuum) Spill->Clean Yes Process 3b. Reaction Setup (Closed system transfer) Spill->Process No Dispose 4. Waste Disposal (Segregate solid/aqueous) Clean->Dispose Process->Dispose

Workflow for the safe handling, weighing, and disposal of 3-Cyclohexylcyclobutan-1-amine hydrochloride.

References

  • Title : Material Safety Data Sheet - Methyl-d3-amine hydrochloride Source : Cole-Parmer URL : [Link]

Sources

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